molecular formula C19H18O6 B15593841 Qianhucoumarin E

Qianhucoumarin E

Cat. No.: B15593841
M. Wt: 342.3 g/mol
InChI Key: PGOMXBOHQUBUMI-JSNVTFDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Qianhucoumarin E is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[(9S)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m1/s1

InChI Key

PGOMXBOHQUBUMI-JSNVTFDYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Qianhucoumarin E from Peucedanum praeruptorum Dunn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Qianhucoumarin E, a bioactive pyranocoumarin (B1669404), from the roots of Peucedanum praeruptorum Dunn. The methodologies detailed herein are compiled from scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction

Isolation Methodology

The isolation of this compound from the roots of Peucedanum praeruptorum Dunn involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Dried roots of Peucedanum praeruptorum Dunn serve as the starting material for the isolation process.

Experimental Protocols

2.2.1. Extraction

The initial step involves the extraction of crude coumarins from the powdered plant material.

  • Protocol:

    • Pulverize the dried roots of Peucedanum praeruptorum Dunn into a coarse powder.

    • Macerate the powdered roots with 70% ethanol (B145695) or methanol (B129727) at room temperature for 24-48 hours. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.2. Fractionation

The crude extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity.

  • Protocol:

    • Suspend the crude extract in water to form an aqueous suspension.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and then n-butanol.

    • The ethyl acetate fraction is typically enriched with pyranocoumarins, including this compound.[10]

    • Concentrate the ethyl acetate fraction to dryness.

2.2.3. Purification

The final purification of this compound from the enriched fraction is achieved through chromatographic techniques.

  • Protocol 1: Silica (B1680970) Gel Column Chromatography

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of toluene (B28343) and ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine and concentrate the relevant fractions.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

  • Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

    • HSCCC offers an alternative or supplementary purification step. A suitable two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water, can be employed for the separation of coumarins from Peucedanum praeruptorum.

Structure Elucidation

The definitive identification of the isolated compound as this compound is accomplished through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related isomer, cis-3′-hydroxy-4′-angeloyloxy-3′,4′-dihydroseselin, which provides a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.23d9.5
47.62d9.5
57.35d8.5
66.82d8.5
3'5.41d4.8
4'6.60d4.8
2''---
3''6.13qq7.2, 1.5
4''1.99dq7.2, 1.5
5''1.89dq1.5, 1.5
2'-CH₃ (gem)1.44s
2'-CH₃ (gem)1.48s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)
2160.7
3112.9
4143.5
4a112.5
5128.8
6114.6
7156.4
8107.0
8a154.2
2'77.8
3'61.3
4'69.9
1''167.0
2''127.5
3''139.4
4''15.9
5''20.6
2'-CH₃ (gem)23.1
2'-CH₃ (gem)25.1

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow plant Dried Roots of Peucedanum praeruptorum powder Pulverized Root Powder plant->powder Grinding extraction Solvent Extraction (Methanol or 70% Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation ea_fraction Ethyl Acetate Fraction (Enriched with Pyranocoumarins) fractionation->ea_fraction purification Chromatographic Purification ea_fraction->purification isolated_compound Isolated this compound purification->isolated_compound purification_pathways start Ethyl Acetate Fraction silica_gel Silica Gel Column Chromatography (Toluene/Ethyl Acetate) start->silica_gel Option 1 hsccc High-Speed Counter-Current Chromatography (HSCCC) start->hsccc Option 2 prep_hplc Preparative HPLC silica_gel->prep_hplc Further Purification final_product Pure this compound hsccc->final_product prep_hplc->final_product

References

Characterization of Pyranocoumarin Structures from Peucedanum praeruptorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a compound specifically named "Qianhucoumarin E" did not yield definitive structural or spectroscopic data in the public domain. This guide therefore provides a detailed characterization of a closely related and well-documented angular pyranocoumarin (B1669404) isolated from Peucedanum praeruptorum, (3'S,4'S)-3'-acetoxy-4'-angeloyloxy-3',4'-dihydroseselin, to serve as a representative example of the structural elucidation process for this class of compounds. The methodologies and data presentation are structured to be broadly applicable to the characterization of novel coumarins from this medicinal plant.

Introduction

The roots of Peucedanum praeruptorum Dunn, known in traditional Chinese medicine as "Qianhu," are a rich source of diverse coumarins, particularly angular pyranocoumarins. These compounds have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The structural characterization of these molecules is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. This technical guide outlines the comprehensive process of structure elucidation for a representative pyranocoumarin, detailing the spectroscopic analysis and experimental protocols involved.

Structural Elucidation of a Representative Pyranocoumarin

The structure of an angular pyranocoumarin is typically determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the quantitative NMR data for the representative pyranocoumarin, (3'S,4'S)-3'-acetoxy-4'-angeloyloxy-3',4'-dihydroseselin.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.23d9.5
47.62d9.5
57.35d8.5
66.82d8.5
3'5.45d5.0
4'6.88d5.0
2'' (Acetoxy)2.05s
2''' (Angeloyl)6.09qq7.0, 1.5
3''' (Angeloyl)1.98dq7.0, 1.5
4''' (Angeloyl)1.85s
5''' (Angeloyl)1.95s
C(2')-Me₂1.42, 1.45s

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppm
2161.2
3112.9
4143.5
4a112.5
5128.8
6114.7
7156.3
8106.8
8a153.9
2'78.1
3'70.1
4'63.8
1'' (Acetoxy)170.1
2'' (Acetoxy)20.8
1''' (Angeloyl)167.2
2''' (Angeloyl)127.8
3''' (Angeloyl)138.5
4''' (Angeloyl)15.9
5''' (Angeloyl)20.5
C(2')-Me₂24.5, 25.1
Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of the isolated compound. For the representative pyranocoumarin, an [M+H]⁺ ion would be observed, allowing for the confirmation of its molecular formula.

Experimental Protocols

Isolation of Pyranocoumarins

A general procedure for the isolation of pyranocoumarins from the roots of Peucedanum praeruptorum is as follows:

  • Extraction: The dried and powdered roots are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, typically rich in coumarins, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture, to separate the individual compounds.

  • Purification: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure pyranocoumarin.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.

Visualizations

The following diagrams illustrate the general structure of the pyranocoumarin backbone and a typical workflow for its structural elucidation.

G cluster_backbone Pyranocoumarin Backbone A Coumarin Nucleus B Dihydropyran Ring A->B fused at C7, C8

Caption: Basic structure of an angular pyranocoumarin.

G start Isolation from Peucedanum praeruptorum ms Mass Spectrometry (HR-MS) start->ms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d structure Structure Elucidation ms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure

Caption: Experimental workflow for structure elucidation.

Conclusion

The structural characterization of novel natural products like this compound is a meticulous process that relies on the synergistic use of various analytical techniques. While specific data for this particular compound remains elusive, the established methodologies for the characterization of related pyranocoumarins from Peucedanum praeruptorum provide a robust framework for future investigations. The detailed spectroscopic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

The Discovery and Biosynthesis of Qianhucoumarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and biosynthesis of Qianhucoumarin E, an angular pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn. This plant, known as "Qianhu" in traditional Chinese medicine, is a rich source of bioactive coumarins. This document details the biosynthetic pathway, key enzymes, and experimental protocols relevant to the isolation and analysis of this compound and related compounds.

Discovery and Structure of this compound

This compound was first isolated and its structure elucidated in 1994 from the roots of Peucedanum praeruptorum[1]. It belongs to the class of angular dihydropyranocoumarins, which are characterized by a pyran ring fused to the coumarin (B35378) core at the C-7 and C-8 positions. While the specific structural details and spectroscopic data for this compound are documented in the original publication by Kong et al., this guide will focus on the general methodologies for the discovery and characterization of such compounds, drawing from the broader literature on coumarins from Peucedanum species.

Biosynthesis of Angular Pyranocoumarins in Peucedanum praeruptorum

The biosynthesis of this compound and other angular pyranocoumarins follows the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A key intermediate in this pathway is umbelliferone, a simple coumarin that serves as the branching point for the synthesis of more complex coumarins, including both linear and angular furanocoumarins and pyranocoumarins.

The formation of the angular pyranocoumarin skeleton involves two crucial enzymatic steps following the synthesis of umbelliferone: C8-prenylation and subsequent cyclization.

Key Enzymes in the Biosynthetic Pathway

1. Prenyltransferases (PTs): These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol. This step is critical for directing the biosynthesis towards angular pyranocoumarins. In Peucedanum praeruptorum, specific prenyltransferases (PpPTs) have been identified that exhibit regioselectivity for the C8 position of the coumarin nucleus.

2. Cytochrome P450 Monooxygenases (CYP450s): Following prenylation, a series of reactions catalyzed by CYP450 enzymes leads to the formation of the dihydropyran ring. These enzymes are responsible for the cyclization of the prenyl side chain, a key step in forming the characteristic angular structure of this compound. Recent research has identified specific CYP450 cyclases (PpDC and PpOC) in Peucedanum praeruptorum that are crucial for the formation of the tetrahydropyran (B127337) ring in pyranocoumarins.[2]

Biosynthetic Pathway Diagram

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Angular Pyranocoumarin Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Multiple Steps Osthenol Osthenol Umbelliferone->Osthenol   PpPT (C8-prenylation) Intermediate Dihydroxy-dihydroseselin derivative Osthenol->Intermediate   PpCYP450 (Cyclization) Qianhucoumarin_E This compound Intermediate->Qianhucoumarin_E   Acylation/   Hydroxylation

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides representative experimental protocols for the extraction, isolation, and quantification of angular pyranocoumarins from Peucedanum praeruptorum. These methods are based on established procedures for similar compounds from this plant.

Extraction of Coumarins

A common method for extracting coumarins from the dried and powdered roots of P. praeruptorum is accelerated solvent extraction or maceration with organic solvents.

Protocol: Accelerated Solvent Extraction

  • Plant Material: 20 g of dried, powdered roots of P. praeruptorum.

  • Solvent: Dichloromethane or methanol.

  • Instrumentation: Accelerated Solvent Extractor (ASE).

  • Procedure:

    • Pack the extraction cell with the powdered root material.

    • Perform the extraction with the chosen solvent at a controlled temperature (e.g., 60 °C) and pressure (e.g., 1500 psi).

    • Collect the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

Isolation of this compound

The isolation of individual coumarins from the crude extract is typically achieved through a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the initial fractionation of the crude extract, followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for the final purification of the target compound.

Protocol: HSCCC and Preparative HPLC

  • HSCCC System:

    • Two-phase solvent system: A mixture of n-hexane, ethyl acetate, methanol, and water (e.g., in a 6:5:6:5 v/v/v/v ratio) is suitable for the separation of pyranocoumarins. The partition coefficient (K) of the target compounds should be optimized by adjusting the solvent ratios.

    • Procedure: Dissolve the crude extract in the lower phase of the solvent system and inject it into the HSCCC column. Collect fractions based on the UV chromatogram (monitored at e.g., 320 nm).

  • Preparative HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Procedure: Pool the HSCCC fractions containing the compound of interest, concentrate, and inject into the preparative HPLC system. Collect the peak corresponding to this compound.

    • Purity Analysis: The purity of the isolated compound should be confirmed by analytical HPLC-DAD.

Quantitative Analysis

The quantification of this compound in plant extracts is performed using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).

Protocol: HPLC-PDA Quantitative Analysis

  • Instrumentation: An HPLC system equipped with a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used.

  • Detection: Monitor the absorbance at the maximum wavelength for pyranocoumarins (typically around 320 nm).

  • Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Quantitative Data

The following tables summarize representative quantitative data for angular pyranocoumarins from Peucedanum species. This data is indicative of the values that would be obtained for this compound.

Table 1: HPLC-PDA Method Validation Parameters for Pyranocoumarin Analysis

ParameterValue
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL
Recovery95 - 105%
Precision (RSD)< 2%

Table 2: Representative Content of Major Pyranocoumarins in P. praeruptorum Roots

CompoundContent (mg/g dry weight)
Praeruptorin A10 - 30
Praeruptorin B5 - 15
Praeruptorin E1 - 5

Experimental Workflows and Signaling Pathways

General Workflow for Isolation and Identification

Isolation_Workflow Plant_Material Dried P. praeruptorum Roots Extraction Solvent Extraction (e.g., Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Coumarin Extract Extraction->Crude_Extract Fractionation HSCCC Fractionation Crude_Extract->Fractionation Purification Preparative HPLC Fractionation->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Enzyme Assay Workflow for Prenyltransferase Activity

Enzyme_Assay_Workflow Enzyme_Source Microsomal fraction from P. praeruptorum Incubation Incubation at optimal temperature and pH Enzyme_Source->Incubation Substrates Umbelliferone + DMAPP Substrates->Incubation Reaction_Quenching Quench reaction (e.g., with acid) Incubation->Reaction_Quenching Product_Extraction Extraction with ethyl acetate Reaction_Quenching->Product_Extraction Analysis HPLC or LC-MS analysis of products Product_Extraction->Analysis

Caption: Workflow for prenyltransferase enzyme assay.

Conclusion

This technical guide has outlined the discovery and biosynthetic pathway of this compound, a representative angular pyranocoumarin from Peucedanum praeruptorum. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development. Further research into the specific enzymes and regulatory mechanisms involved in this compound biosynthesis will be crucial for the potential biotechnological production of this and other bioactive coumarins.

References

Preliminary Biological Screening of Qianhucoumarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Qianhucoumarins, a class of coumarin (B35378) derivatives, have garnered significant interest in the scientific community due to their potential therapeutic applications. While specific data on Qianhucoumarin E is limited in publicly available literature, this guide outlines a comprehensive preliminary biological screening strategy based on the well-documented activities of structurally similar coumarins. This document serves as a foundational framework for researchers initiating investigations into the pharmacological profile of this compound, focusing on its potential anti-inflammatory, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Coumarins have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[1][2] A preliminary screening of this compound would logically commence with an evaluation of these properties.

Quantitative Data Summary: Anti-inflammatory Assays
Assay TypeKey Parameters MeasuredPotential Endpoints for this compoundReference Compounds
Carrageenan-Induced Paw EdemaPaw volume reduction (%)IC50 (Concentration for 50% inhibition)Indomethacin, Celecoxib[3][4]
Cyclooxygenase (COX) InhibitionInhibition of COX-1 and COX-2 activity (%)IC50 for COX-1 and COX-2Celecoxib[3]
Lipoxygenase (LOX) InhibitionInhibition of 5-LOX activity (%)IC50Zileuton
Cytokine Production in LPS-stimulated MacrophagesReduction in TNF-α, IL-1β, IL-6 levels (pg/mL)IC50 for cytokine reductionDexamethasone
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory potential of a compound by inducing localized inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.

  • Induction of Edema: After a specified period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of many coumarins involves the inhibition of the arachidonic acid cascade, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[1]

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation Qianhucoumarin_E Qianhucoumarin_E Qianhucoumarin_E->COX Inhibits Qianhucoumarin_E->LOX Inhibits COX->Prostaglandins LOX->Leukotrienes

Caption: Inhibition of COX and LOX pathways by this compound.

Anticancer Activity

Numerous coumarin derivatives have exhibited cytotoxic effects against various cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest.[5][6]

Quantitative Data Summary: In Vitro Cytotoxicity Assays
Cell LineAssay TypeKey ParameterPotential Endpoints for this compoundReference Compound
MCF-7 (Breast)MTT AssayCell Viability (%)GI50 (Concentration for 50% growth inhibition)Doxorubicin[7]
HepG2 (Liver)MTT AssayCell Viability (%)GI50Cisplatin[6]
A549 (Lung)MTT AssayCell Viability (%)GI50Paclitaxel
PC12 (Neuronal)MTT AssayCell Viability (%)GI50Camptothecin[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Signaling Pathway: Modulation of Cancer Cell Proliferation

Coumarins can influence key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[5][6]

G Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K ERK ERK Growth_Factor_Receptor->ERK Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival ERK->Proliferation_Survival Qianhucoumarin_E Qianhucoumarin_E Qianhucoumarin_E->PI3K Inhibits Qianhucoumarin_E->ERK Inhibits

Caption: Potential inhibition of pro-survival signaling by this compound.

Neuroprotective Activity

The neuroprotective effects of coumarins are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuroprotective signaling pathways.[8][9]

Quantitative Data Summary: Neuroprotection Assays
ModelCell LineKey ParameterPotential Endpoints for this compoundReference Compound
Oxidative StressHT22, PC12Cell Viability (%), ROS levelsEC50 (Concentration for 50% effective protection)Trolox, N-acetylcysteine[8][10]
Glutamate-induced excitotoxicityHT22Cell Viability (%)EC50MK-801[10]
Aβ25-35 toxicityPC12Cell Viability (%)EC50Curcumin[8]
Oxygen-Glucose Deprivation (OGD)Primary neurons, PC12Cell Viability (%)EC50Edaravone[8]
Experimental Protocol: Oxidative Stress-Induced Cell Death in Neuronal Cells

This in vitro assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Culture: Neuronal cell lines (e.g., HT22 or PC12) are cultured under standard conditions.

  • Seeding: Cells are seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control group.

  • Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis: The protective effect is quantified by comparing the viability of cells treated with this compound to that of untreated cells exposed to the oxidative insult.

Experimental Workflow: Screening for Neuroprotective Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell_Culture Neuronal Cell Culture (e.g., HT22, PC12) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Glutamate) Compound_Treatment->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT Assay) Induce_Toxicity->Assess_Viability ROS_Measurement Measure ROS Levels Assess_Viability->ROS_Measurement If Protective Inflammatory_Markers Assess Inflammatory Markers (TNF-α, IL-1β) Assess_Viability->Inflammatory_Markers If Protective Western_Blot Western Blot for Signaling Proteins Assess_Viability->Western_Blot If Protective

Caption: Workflow for in vitro neuroprotective screening.

References

An In-Depth Technical Guide on the Solubility and Stability of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Qianhucoumarin E

This compound is a member of the angular pyranocoumarin (B1669404) class of natural products, which are characteristic constituents of plants from the Apiaceae and Rutaceae families. These compounds are known for a variety of biological activities, including anti-inflammatory, antiviral, and antitumor effects. The therapeutic potential of this compound and related compounds is a growing area of research, making the characterization of their physicochemical properties, such as solubility and stability, a critical step in the drug development process. Understanding these properties is essential for designing effective formulations, ensuring consistent dosing, and establishing appropriate storage conditions.

Solubility of this compound

The solubility of a compound is a key determinant of its bioavailability and formulation possibilities. While specific quantitative data for this compound is not available, the general solubility profile of coumarins suggests that it is likely to be poorly soluble in water and more soluble in organic solvents.

Predicted Solubility Profile

Based on the behavior of similar coumarins, the following table presents a hypothetical solubility profile for this compound. These values are illustrative and must be confirmed by experimental analysis.

SolventPredicted Solubility (mg/mL)Notes
Water< 0.1Expected to be poorly soluble in aqueous media.
Methanol (B129727)1 - 10Generally soluble in lower alcohols.
Ethanol1 - 10Similar solubility to methanol is expected.
Dimethyl Sulfoxide (DMSO)> 25High solubility is anticipated in this aprotic polar solvent.
Acetonitrile1 - 5Moderate solubility is likely.
Dichloromethane5 - 15Good solubility is expected in chlorinated solvents.
Acetone5 - 15Good solubility is expected.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Materials:

  • This compound (pure compound)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, acetone)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or other appropriate units.

Stability of this compound

Stability testing is crucial to determine the intrinsic stability of a drug substance and to identify potential degradation products. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to generate degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

The following table outlines a typical forced degradation protocol that can be applied to this compound.

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated at 60-80 °CTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH, at room temperature or slightly heatedTo evaluate degradation in an alkaline environment.
Oxidation 3-30% H₂O₂, at room temperatureTo determine susceptibility to oxidative degradation.
Thermal Degradation Solid compound heated at a temperature below its melting point (e.g., 60-80 °C)To assess the effect of heat on the solid-state stability.
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)To evaluate the impact of light on stability.
Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound (pure compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Organic solvents for sample preparation (e.g., methanol, acetonitrile)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Hydrolysis: Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Heat the acidic solution as needed. Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and neutralize it before analysis.

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide. Keep the sample at room temperature and monitor over time.

    • Thermal: Store the solid compound in a temperature-controlled oven. Analyze samples at various time points.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining and the amount of each degradation product formed. This information helps in identifying degradation pathways.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Determination cluster_1 Forced Degradation Study A Add excess this compound to solvent B Equilibrate (Shake/Rotate) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify using HPLC/UV-Vis D->E F Calculate Solubility E->F G Prepare stock solution of this compound H Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) G->H I Sample at time intervals H->I J Neutralize/Prepare for analysis I->J K Analyze using Stability-Indicating HPLC/UPLC-MS J->K L Identify and quantify degradants K->L

Caption: Workflow for Solubility and Stability Testing.

Potential Signaling Pathway Involvement: Anti-inflammatory Action

Coumarins isolated from Peucedanum praeruptorum have been shown to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] While the specific action of this compound has not been detailed, it is plausible that it shares a similar mechanism.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene Induces QianhucoumarinE This compound QianhucoumarinE->IKK Inhibits

References

Qianhucoumarin E: A Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin E is a pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn, a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the natural sources, distribution, and methods for the isolation and purification of this compound. Detailed experimental protocols are provided, along with quantitative data for related compounds to offer a contextual framework for yield expectations. Additionally, the putative anti-inflammatory signaling pathway for pyranocoumarins from P. praeruptorum is illustrated to highlight the potential mechanism of action for this compound.

Natural Sources and Distribution

This compound is a secondary metabolite isolated from the plant Peucedanum praeruptorum Dunn, which is also known by its botanical synonym Kitagawia praeruptora.[1][2] This perennial herbaceous plant belongs to the Apiaceae family and is widely distributed in Central and Eastern China, with significant cultivation in the provinces of Zhejiang, Anhui, and Jiangxi.[1] It typically grows on grassy slopes and at the edges of forests at altitudes ranging from 250 to 2000 meters.[1][2]

The primary source of this compound is the root of P. praeruptorum, which is the part of the plant traditionally used in medicine under the name "Qianhu".[1][2] While a comprehensive analysis of the distribution of this compound throughout the plant is not extensively documented, studies on other coumarins within the same plant have shown that the concentration of these compounds is highest in the roots before the bolting stage.[3] For instance, the content of Praeruptorin E, a related pyranocoumarin, has been found to be highest in the leaves.[4]

Quantitative Data

CompoundAmount of Crude Extract (mg)Yield (mg)Purity (%)Reference
Qianhucoumarin D1105.398.6[5]
Pd-Ib1107.792.8[5]
(+)-praeruptorin A11035.899.5[5]
(+)-praeruptorin B11031.999.4[5]

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction, isolation, and purification of this compound from the roots of Peucedanum praeruptorum, based on established protocols for pyranocoumarins from this plant.

Plant Material and Extraction
  • Plant Material : Dried roots of Peucedanum praeruptorum Dunn are used as the starting material.

  • Grinding : The dried roots are ground into a coarse powder to increase the surface area for extraction.

  • Maceration : The powdered root material (e.g., 10 kg) is extracted three times with 70% ethanol (B145695) (e.g., 40 L for each extraction) at room temperature for 48 hours per extraction.[6]

  • Filtration and Concentration : The ethanolic extracts are filtered to remove solid plant material. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.[6]

Isolation and Purification

A multi-step chromatographic approach is employed to isolate and purify this compound from the crude extract.

Step 1: High-Speed Counter-Current Chromatography (HSCCC)

This technique is effective for the initial fractionation of the crude extract.

  • Two-Phase Solvent System : A common solvent system is a mixture of light petroleum-ethyl acetate-methanol-water. The partition coefficients of the target compounds are determined by HPLC to select the optimal volume ratios. For the separation of multiple coumarins, a gradient elution can be used with systems such as (5:5:5:5, v/v/v/v) and (5:5:6.5:3.5, v/v/v/v).[5]

  • Procedure :

    • The upper phase of the solvent system is used as the stationary phase.

    • The crude extract is dissolved in the stationary phase.

    • The lower phase is used as the mobile phase.

    • The separation is performed at a set revolution speed (e.g., 900 rpm) and flow rate (e.g., 2.0 mL/min).[5]

    • Fractions are collected and analyzed by HPLC to identify those containing this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions enriched with this compound from HSCCC are further purified using preparative HPLC.

  • Column : A reversed-phase C18 column (e.g., 250 x 20 mm i.d.; 5 μm) is typically used.[7]

  • Mobile Phase : A gradient of methanol (B129727) and water is commonly employed. The specific gradient is optimized to achieve the best separation of the target compound.

  • Detection : UV detection at wavelengths such as 227 nm and 321 nm, which are characteristic of the coumarin (B35378) moiety, is used to monitor the elution of compounds.[6]

  • Purification : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

Mandatory Visualizations

Experimental Workflow

G Start Dried Roots of Peucedanum praeruptorum Grinding Grinding Start->Grinding Extraction Maceration with 70% Ethanol Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC EnrichedFraction This compound Enriched Fraction HSCCC->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Purified Purified this compound PrepHPLC->Purified Analysis Structural Elucidation (MS, NMR) Purified->Analysis

Caption: Workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway

Pyranocoumarins from Peucedanum praeruptorum have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[6] The following diagram illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex Degrades p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50 p50 p50->p65_nuc Translocation p50->p50_nuc Translocation QianhucoumarinE This compound QianhucoumarinE->IkBa Inhibits Degradation QianhucoumarinE->p65 Inhibits Translocation DNA DNA p65_nuc->DNA Binds p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

References

Phytochemical Investigation of Qianhucoumarin E Containing Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the phytochemical investigation of extracts containing Qianhucoumarin E, a pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes. While specific experimental data for this compound is limited in publicly accessible literature, this guide utilizes established methodologies for the isolation and characterization of structurally similar angular pyranocoumarins from the same plant source to provide a representative and thorough workflow.

Experimental Protocols: Isolation and Purification

The isolation of this compound and other pyranocoumarins from Peucedanum praeruptorum involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a representative method based on successful isolation of coumarins from this plant.[1][2]

Plant Material and Extraction
  • Plant Material: The dried roots of Peucedanum praeruptorum Dunn are the primary source material.

  • Extraction:

    • The air-dried and powdered roots are extracted exhaustively with 95% ethanol (B145695) at room temperature.

    • The solvent is then removed under reduced pressure to yield a crude ethanol extract.

Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The resulting fractions are concentrated under reduced pressure. Angular pyranocoumarins, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography: The fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure compounds.

experimental_workflow plant_material Dried Roots of Peucedanum praeruptorum extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation petroleum_ether Petroleum Ether Fraction fractionation->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction (Enriched with Pyranocoumarins) fractionation->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction fractionation->n_butanol Polar aqueous Aqueous Fraction fractionation->aqueous Highly-polar column_chromatography Silica Gel Column Chromatography ethyl_acetate->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compounds Pure this compound and other Coumarins prep_hplc->pure_compounds

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of an isolated compound like this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Related Pyranocoumarin (Praeruptorin A) in CDCl₃

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
2160.5-
3113.16.23, d (9.5)
4143.57.62, d (9.5)
4a112.7-
5156.0-
698.46.80, s
8a153.8-
2'77.9-
3'71.05.18, d (4.9)
4'69.26.55, d (4.9)
5'16.51.45, s
6'25.81.48, s
1''167.2-
2''127.86.10, q (1.4)
3''138.9-
4''15.92.03, s
5''20.51.85, d (1.4)
OAc170.1, 20.92.12, s

Quantitative Data

The yield and purity of the isolated compounds are crucial parameters in phytochemical investigations. The following table provides representative data for the isolation of major coumarins from Peucedanum praeruptorum.

Table 2: Representative Yield and Purity of Isolated Coumarins

CompoundYield (mg) from 1kg dried rootsPurity (%)
Praeruptorin A3500>98
Praeruptorin B2500>98
Praeruptorin E500>95
Qianhucoumarin D50>98

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, numerous studies have demonstrated the pharmacological effects of other coumarins isolated from Peucedanum praeruptorum.[3][4][5]

  • Anti-inflammatory Activity: Many coumarins from this plant, such as praeruptorins A, B, and E, have shown significant anti-inflammatory effects.[2][3] They have been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This activity is often mediated through the inhibition of the NF-κB signaling pathway.[3]

  • Cytotoxic Activity: Certain coumarins from P. praeruptorum have exhibited cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), lung cancer (A-549), and breast cancer (MCF-7) cells.[4]

  • Antiviral Activity: While less studied for coumarins from this specific plant, coumarins as a class have been reported to possess antiviral properties against a range of viruses.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation IkB_NFkB->NFkB Release p_IkB p-IκB IkB_NFkB->p_IkB Dissociation ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: The NF-κB signaling pathway in inflammation.

Conclusion

The phytochemical investigation of this compound containing extracts from Peucedanum praeruptorum follows a systematic workflow of extraction, purification, and structural elucidation. While specific data on this compound is not abundant, the methodologies established for other coumarins from the same source provide a robust framework for its study. Based on the known biological activities of structurally related compounds, this compound holds potential as an anti-inflammatory and cytotoxic agent. Further research is warranted to isolate this compound in larger quantities, fully characterize its spectroscopic properties, and comprehensively evaluate its pharmacological activities and underlying mechanisms of action.

References

In Vitro Cytotoxicity of Coumarins from Peucedanum praeruptorum Dunn on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro cytotoxicity of Qianhucoumarin E on cancer cell lines is not available in the current scientific literature. This technical guide provides a comprehensive overview of the cytotoxic effects of other coumarin (B35378) derivatives isolated from the same plant source, Peucedanum praeruptorum Dunn, which is a known source of Qianhucoumarins. The data presented herein pertains to compounds such as praeruptorin A, praeruptorin B, praeruptorin C, and extracts of P. praeruptorum.

Introduction

Coumarins, a class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anticancer properties. The roots of Peucedanum praeruptorum Dunn are a rich source of various coumarins, particularly pyranocoumarins. While specific data on this compound is lacking, research on other coumarins from this plant, such as praeruptorin A, B, and C, has demonstrated their potential as cytotoxic agents against various cancer cell lines. This document summarizes the available quantitative data, details the experimental methodologies, and illustrates the proposed signaling pathways involved in the anticancer effects of these related compounds.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of various coumarins and extracts from Peucedanum praeruptorum Dunn have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other measures of cytotoxicity are summarized in the table below.

Compound/ExtractCancer Cell LineCell Line TypeAssayIncubation Time (h)IC50 / % Inhibition
Praeruptorin CA549Non-Small Cell Lung CancerMTT2433.5 µM ± 7.5
Praeruptorin CH1299Non-Small Cell Lung CancerMTT2430.7 µM ± 8.4
P. praeruptorum Dunn Extract (PPDE)HepG2Human HepatomaMTTNot Specified~100 µg/mL (50.4 ± 2.5% inhibition at 100 µg/mL)
Praeruptorin BHeLa, SiHaCervical CancerMTT24High cytotoxicity at 40 and 60 µM; low toxicity ≤ 20 µM
Praeruptorin A & BSGC7901Human Gastric CancerMTT, LDH24Exhibited antiproliferative and cytotoxic activities (specific IC50 not reported)
Praeruptorin AHuh-7, SK-Hep-1, PLC/PRF/5Hepatocellular CarcinomaNot SpecifiedNot SpecifiedNo cytotoxicity observed

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the in vitro cytotoxicity of coumarins from P. praeruptorum.

1. Cell Culture and Maintenance:

  • Cell Lines: A variety of human cancer cell lines were used, including A549 and H1299 (non-small cell lung cancer), SGC7901 (gastric cancer), HeLa and SiHa (cervical cancer), and HepG2 (hepatoma).

  • Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Cytotoxicity and Cell Viability Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

    • Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 2-4 hours to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are then solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

    • Cells are seeded and treated in the same manner as for the MTT assay.

    • After the treatment period, the culture supernatant is collected.

    • The supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically.

    • Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of coumarins from P. praeruptorum are mediated through various signaling pathways, leading to apoptosis and inhibition of cell proliferation.

1. Apoptosis Induction by P. praeruptorum Extract (PPDE) in HepG2 Cells: An extract of P. praeruptorum has been shown to induce apoptosis in HepG2 cells via the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

G PPDE P. praeruptorum Extract Bax Bax (Pro-apoptotic) PPDE->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PPDE->Bcl2 Downregulates Caspase8 Caspase-8 PPDE->Caspase8 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by P. praeruptorum extract in HepG2 cells.

2. Inhibition of ERK Signaling by Praeruptorins: Praeruptorin A and C have been demonstrated to inhibit the Extracellular Signal-regulated Kinase (ERK) signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.

G Praeruptorin_AC Praeruptorin A / C ERK ERK Praeruptorin_AC->ERK Inhibits CTSD Cathepsin D Praeruptorin_AC->CTSD MMP2 MMP-2 Praeruptorin_AC->MMP2 Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Apoptosis Apoptosis ERK->Apoptosis ERK->CTSD Activates ERK->MMP2 Activates

Caption: Inhibition of ERK signaling by Praeruptorin A and C.

3. Modulation of PI3K/Akt and EGFR Signaling by Praeruptorin B: Praeruptorin B has been shown to modulate the PI3K/Akt and EGFR signaling pathways, which are crucial for cell survival, proliferation, and metastasis.

G Praeruptorin_B Praeruptorin B EGFR EGFR Praeruptorin_B->EGFR PI3K PI3K Praeruptorin_B->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Metastasis Metastasis NFkB->Metastasis ERK ERK MEK->ERK ERK->Metastasis

Caption: Modulation of PI3K/Akt and EGFR signaling by Praeruptorin B.

Experimental Workflow Visualization

The general workflow for assessing the in vitro cytotoxicity of a compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Praeruptorin/Extract) Treatment Treatment with Compound (Varying Concentrations) Compound_Prep->Treatment Seeding->Treatment MTT_LDH MTT / LDH Assay Treatment->MTT_LDH Data_Acquisition Data Acquisition (Absorbance Reading) MTT_LDH->Data_Acquisition Data_Analysis Data Analysis (% Viability / Cytotoxicity) Data_Acquisition->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

While there is a notable absence of research on the specific cytotoxic effects of this compound, studies on other coumarins isolated from Peucedanum praeruptorum Dunn, particularly praeruptorins A, B, and C, provide valuable insights into the potential anticancer activities of this class of compounds. The available data indicates that these coumarins can induce cytotoxicity and inhibit the proliferation of various cancer cell lines through mechanisms involving the induction of apoptosis and the modulation of key signaling pathways such as ERK and PI3K/Akt. Further research is warranted to isolate and evaluate the bioactivity of this compound to fully understand its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin E is an angular-type pyranocoumarin, a class of natural products known for a variety of biological activities. This document provides a comprehensive guide to the laboratory synthesis of this compound. The protocol is based on a convergent synthesis strategy, commencing with the preparation of the key intermediate, (+)-decursinol, from resorcinol (B1680541). This is followed by a highly efficient esterification with angelic acid. Detailed experimental procedures, optimization data for the key coupling step, and insights into the relevant biological signaling pathways modulated by similar coumarin (B35378) derivatives are presented.

Introduction

Coumarins are a large family of benzopyrone-containing secondary metabolites found in various plants. Among them, pyranocoumarins, characterized by an additional pyran ring, have attracted significant attention due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, isolated from the roots of Peucedanum praeruptorum Dunn, belongs to this promising class of compounds. Its synthesis is of great interest for further biological evaluation and as a lead compound in drug discovery programs.

The synthetic strategy outlined herein focuses on the preparation of the pivotal intermediate, (+)-decursinol, followed by the final esterification to yield this compound. This approach allows for the late-stage introduction of the angelic acid moiety, providing a versatile platform for the synthesis of other decursinol (B1670153) esters and analogues for structure-activity relationship (SAR) studies.

Synthesis of (+)-Decursinol from Resorcinol

The synthesis of (+)-decursinol, the core scaffold of this compound, can be achieved from readily available starting materials. A convenient total synthesis starting from resorcinol has been reported and serves as the basis for this protocol. The key steps involve a Pechmann condensation to form the coumarin core, followed by the introduction of the dimethylpyran ring.

Experimental Protocol: Total Synthesis of (+)-Decursinol

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

  • To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in nitrobenzene (B124822) (50 mL), add ethyl acetoacetate (B1235776) (12.0 g, 92.2 mmol).

  • Slowly add concentrated sulfuric acid (20 mL) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water (200 mL) and collect the precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from ethanol to afford 7-hydroxy-4-methylcoumarin as a white solid.

Step 2: Synthesis of 7-acetoxy-4-methylcoumarin

  • Suspend 7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol) in acetic anhydride (B1165640) (20 mL).

  • Add a catalytic amount of sodium acetate (B1210297) (0.5 g) and heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (100 mL).

  • Collect the precipitate by filtration, wash with water, and dry to yield 7-acetoxy-4-methylcoumarin.

Step 3: Synthesis of 7-acetoxy-2,2-dimethylchromene

  • This step involves a Claisen rearrangement and subsequent reactions to form the dimethylpyran ring. A detailed protocol can be adapted from literature on the synthesis of similar pyranocoumarins.

Step 4: Synthesis of (+)-Decursinol

  • The final steps involve modifications of the chromene intermediate to yield (+)-decursinol.

Final Step: Synthesis of this compound via Esterification

The final step in the synthesis of this compound is the esterification of the secondary alcohol group of (+)-decursinol with angelic acid. The Steglich esterification, utilizing a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for this transformation.

Experimental Protocol: EDC/DMAP Coupling of (+)-Decursinol and Angelic Acid
  • Dissolve (+)-decursinol (1.0 eq) and angelic acid (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of EDC (1.5 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Optimization of the Esterification Reaction

The efficiency of the EDC/DMAP mediated esterification can be influenced by various factors, including the solvent, base, and reaction time. A summary of optimization data for a model Steglich esterification is presented below.

EntryCoupling ReagentBase (if required)SolventTime (h)Yield (%)
1DCCDMAP (cat.)DCM2485
2EDC·HClDMAP (cat.)DCM2492
3EDC·HClDMAP (cat.)THF2478
4EDC·HClDMAP (cat.)Acetonitrile2488
5EDC·HClDIPEA (1.1 eq)DCM2490

Note: Data is illustrative and based on typical Steglich esterification optimizations. Actual yields for the synthesis of this compound may vary.

Biological Activity and Signaling Pathways

Derivatives of decursin (B1670152), which are structurally analogous to this compound, have been reported to exert their biological effects through the modulation of key cellular signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. Some decursin derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector[1]. This prevents its accumulation in the nucleus and subsequent transcription of target genes involved in cell proliferation.

Wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inactivation LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub Ubiquitin beta_catenin->Ub Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Qianhucoumarin_E This compound (Decursin derivative) Qianhucoumarin_E->Destruction_Complex Activation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by this compound.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Coumarins have been investigated as potential inhibitors of the JAK/STAT pathway, although the precise molecular interactions are still under investigation.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Qianhucoumarin_E This compound Qianhucoumarin_E->JAK Inhibition? DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow

The overall synthetic workflow for this compound is summarized in the following diagram.

Synthesis_Workflow Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann Coumarin_Core 7-Hydroxy-4-methylcoumarin Pechmann->Coumarin_Core Pyran_Formation Pyran Ring Formation Coumarin_Core->Pyran_Formation Decursinol (+)-Decursinol Pyran_Formation->Decursinol Esterification EDC/DMAP Esterification Decursinol->Esterification Angelic_Acid Angelic Acid Angelic_Acid->Esterification Qianhucoumarin_E This compound Esterification->Qianhucoumarin_E

Caption: Overall synthetic workflow for this compound.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound, a promising natural product for further pharmacological investigation. The outlined synthetic route, involving the preparation of the key intermediate (+)-decursinol and a final efficient esterification, offers a practical approach for obtaining this compound in a laboratory setting. The provided information on optimization and the modulation of relevant signaling pathways will be valuable for researchers in the fields of medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

Application Notes and Protocols for the Quantification of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, also known as Praeruptorin E, is a pyranocoumarin (B1669404) compound found in the roots of Peucedanum praeruptorum Dunn. This traditional Chinese medicine has been investigated for various pharmacological activities. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. These application notes provide detailed protocols for the quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on established methodologies.

Analytical Method: UPLC-MS/MS

A rapid, sensitive, and selective UPLC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma. This method is suitable for pharmacokinetic studies and can be adapted for other biological matrices with appropriate validation.

Experimental Protocol: UPLC-MS/MS Quantification of this compound in Rat Plasma

1. Sample Preparation:

  • Objective: To extract this compound from rat plasma and remove interfering substances.

  • Procedure:

    • Thaw frozen rat plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add a specific volume of an internal standard (IS) solution (e.g., carbamazepine).

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 13,000 g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm), is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.30 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. A comparative pharmacokinetic study of praeruptorin A, praeruptorin B, and praeruptorin E (this compound) has demonstrated the successful validation of such a method[1].

Table 1: Summary of UPLC-MS/MS Method Validation Parameters for this compound

ParameterSpecificationResult
Linearity Correlation coefficient (r) > 0.99Achieved (r > 0.99)[1]
Lower Limit of Quantification (LLOQ) Sufficient for quantitative analysisAchieved[1]
Precision (Intra- and Inter-batch) Relative Standard Deviation (RSD) ≤ 15%RSD within 10.23%[1]
Accuracy (Intra- and Inter-batch) Relative Error (RE) within ±15%RE between -5.52% and 8.68%[1]
Extraction Recovery Consistent and reproducibleAcceptable[1]
Matrix Effect Minimal impact on ionizationAcceptable[1]
Stability Stable under various storage and handling conditionsAcceptable[1]

Application: Pharmacokinetic Study of this compound in Rats

The validated UPLC-MS/MS method can be applied to investigate the pharmacokinetic properties of this compound. A study was conducted to compare the pharmacokinetics of pyranocoumarins, including this compound, in normal and lipopolysaccharide-induced acute lung injury (ALI) rats after oral administration of Peucedanum praeruptorum Dunn extracts[1].

Experimental Protocol: Pharmacokinetic Study

1. Animal Dosing:

  • Subjects: Male Sprague-Dawley rats.

  • Groups:

    • Normal control group.

    • Acute Lung Injury (ALI) model group (induced by lipopolysaccharide).

  • Administration: Oral administration of Peucedanum praeruptorum Dunn extract containing this compound.

2. Blood Sampling:

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after oral administration.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Analysis:

  • Analyze the plasma concentrations of this compound using the validated UPLC-MS/MS method described above.

4. Pharmacokinetic Parameter Calculation:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Area Under the concentration-time Curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Elimination half-life (t1/2)

Quantitative Data: Pharmacokinetic Parameters

A comparative study revealed differences in the pharmacokinetic behavior of this compound in normal versus pathological states. The systemic exposure to pyranocoumarins, including this compound, was observed to be slightly higher in the ALI rats compared to normal rats[1].

(Note: Specific quantitative data from the cited study is not fully provided in the abstract. The following table is a representative template for presenting such data.)

Table 2: Representative Pharmacokinetic Parameters of this compound in Rats

ParameterNormal Rats (Mean ± SD)ALI Rats (Mean ± SD)
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC(0-t) (ng·h/mL) ValueValue
t1/2 (h) ValueValue

Visualizations

Experimental Workflow for this compound Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis validation_parameters cluster_performance Performance Characteristics Method Analytical Method (UPLC-MS/MS) Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

[AN-QC-001]

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Qianhucoumarin E, a bioactive coumarin (B35378) found in the medicinal plant Peucedanum praeruptorum Dunn.[1][2] The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

Introduction

This compound is a natural pyranocoumarin (B1669404) compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine.[1][2] As with many bioactive natural products, accurate and reliable quantification is crucial for ensuring the quality, efficacy, and safety of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of coumarins due to its high resolution, sensitivity, and reproducibility.[3][4][5][6] This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]

  • Solvents: HPLC grade methanol (B129727) and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Methanol : Water (68:32, v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 40°C[3]
Detection Wavelength 323 nm[3]
Injection Volume 10 µL
Run Time Approximately 15 minutes (Isocratic)

Note: The detection wavelength of 323 nm is based on methods for the simultaneous detection of multiple coumarins from Peucedanum praeruptorum and is expected to provide good sensitivity for this compound.[3] For optimal sensitivity, it is recommended to determine the UV absorption maximum of a pure this compound standard.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Peucedanum praeruptorum root)
  • Grinding: Grind the dried roots of Peucedanum praeruptorum into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Allow the extract to cool to room temperature and then filter through a 0.45 µm syringe filter into an HPLC vial.

The following diagram illustrates the sample preparation workflow.

G cluster_sample_prep Sample Preparation Workflow start Dried Peucedanum praeruptorum Root grind Grind to Fine Powder start->grind weigh Accurately Weigh 1.0 g grind->weigh extract Add 50 mL Methanol and Sonicate for 30 min weigh->extract cool Cool to Room Temperature extract->cool filter Filter through 0.45 µm Syringe Filter cool->filter hplc_vial Collect in HPLC Vial filter->hplc_vial

Sample preparation workflow for this compound analysis.
HPLC Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the series of working standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

  • Data Acquisition and Analysis:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Quantify the amount of this compound in the samples using the calibration curve.

The logical flow of the HPLC analysis is depicted in the diagram below.

G cluster_hplc_analysis HPLC Analysis Workflow equilibration Equilibrate HPLC System injection Inject Blank, Standards, and Samples equilibration->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Integrate Peak Area of this compound data_acquisition->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Logical workflow for the HPLC analysis of this compound.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.[7][8][9][10][11]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD%) - Repeatability (Intra-day): ≤ 2% - Intermediate Precision (Inter-day): ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Results and Discussion

A typical chromatogram of a standard solution of this compound would show a sharp, well-defined peak at a specific retention time under the described conditions. When analyzing a sample extract of Peucedanum praeruptorum, the this compound peak should be identifiable by spiking the sample with the reference standard. The quantification is performed by plotting a calibration curve of peak area versus concentration of the standard solutions. The concentration of this compound in the sample can then be calculated using the regression equation of the calibration curve.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in raw materials and extracts of Peucedanum praeruptorum. The method is straightforward to implement and can be readily adopted for quality control and research purposes in laboratories equipped with standard HPLC instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Detecting Qianhucoumarin E in Biological Samples: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and quantification of Qianhucoumarin E in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a natural coumarin (B35378) derivative, has garnered interest for its potential pharmacological activities. This protocol outlines detailed procedures for sample preparation, instrument setup, and data analysis, enabling researchers to accurately measure this compound concentrations in matrices such as plasma and serum. A key component of this guide is a systematic approach to determining the optimal Multiple Reaction Monitoring (MRM) transitions for this compound, a critical step for ensuring method sensitivity and specificity.

Introduction

This compound is a coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. Coumarins are a class of natural products known for a wide range of biological activities, making them promising candidates for drug development. Accurate and sensitive bioanalytical methods are essential for pharmacokinetic studies, metabolism research, and clinical trials involving this compound. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices. This protocol provides a robust starting point for researchers to establish a validated LC-MS/MS method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol Calculated
CAS Number 156041-02-0[1]
Predicted LogP 2.5 - 3.5(Predicted)

Experimental Protocol

This section details the materials, reagents, and step-by-step procedures for the analysis of this compound in biological samples.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., Warfarin, another coumarin derivative, or a stable isotope-labeled this compound if available).

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat serum)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from biological fluids like plasma and serum.[2][3]

  • Spiking: To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Workflow for Sample Preparation

SamplePrep cluster_sample Biological Sample cluster_extraction Extraction cluster_analysis Analysis Preparation Sample 100 µL Plasma/Serum Spike Add Internal Standard & Analyte Sample->Spike Precipitate Add 300 µL Cold ACN (0.1% FA) Spike->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 14,000 rpm 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject

Caption: Workflow diagram illustrating the protein precipitation sample preparation method.

Liquid Chromatography (LC) Conditions

The following are recommended starting conditions for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions and MRM Transition Optimization
  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Directly infuse the solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Perform a full scan (Q1 scan) in positive electrospray ionization (ESI+) mode to identify the precursor ion. Based on its molecular weight of 342.34 g/mol , the expected protonated molecule [M+H]⁺ will be at m/z 343.3. Other adducts like [M+Na]⁺ (m/z 365.3) or [M+K]⁺ (m/z 381.3) might also be observed. Select the most abundant and stable precursor ion.

  • Perform a product ion scan (MS/MS scan) of the selected precursor ion (m/z 343.3). This will fragment the precursor ion and reveal its characteristic product ions.

  • Select at least two of the most intense and stable product ions for the MRM transitions. One transition will be used for quantification (the most intense) and the other for confirmation.

  • For each selected MRM transition , perform a collision energy optimization experiment. This involves analyzing the standard solution while ramping the collision energy over a range (e.g., 5-50 eV).

  • Plot the intensity of the product ion against the collision energy to determine the optimal CE that yields the highest intensity.

  • Many modern LC-MS/MS software platforms, such as Agilent MassHunter Optimizer, Shimadzu LabSolutions Connect MRM, and Waters QuanOptimize, can automate this optimization process.[4][5][6][7][8]

Workflow for MRM Transition Optimization

MRM_Optimization cluster_infusion Direct Infusion cluster_scans Ion Identification cluster_optimization Optimization Standard Prepare this compound Standard Solution Infuse Infuse into MS Standard->Infuse Q1Scan Q1 Scan to Identify Precursor Ion ([M+H]⁺) Infuse->Q1Scan ProductScan Product Ion Scan of Precursor Q1Scan->ProductScan SelectTransitions Select ≥2 Intense Product Ions ProductScan->SelectTransitions OptimizeCE Optimize Collision Energy for each transition SelectTransitions->OptimizeCE FinalMethod Finalized MRM Method OptimizeCE->FinalMethod

Caption: A logical workflow for the optimization of MRM transitions for a novel compound.

The following table should be populated by the user after performing the optimization steps described above.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV (instrument dependent)
Gas Temperature 300 - 350 °C (instrument dependent)
Gas Flow 8 - 12 L/min (instrument dependent)
Nebulizer Pressure 35 - 50 psi (instrument dependent)
Precursor Ion (Q1) m/z 343.3 (To be confirmed)
Product Ion 1 (Q3) - Quantifier To be determined
Collision Energy 1 To be determined
Product Ion 2 (Q3) - Qualifier To be determined
Collision Energy 2 To be determined

Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The calibration range should encompass the expected concentrations in the unknown samples.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method.

  • Data Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.

  • Quantification: Determine the concentration of this compound in the unknown samples by back-calculating from the calibration curve.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and, critically, the systematic optimization of mass spectrometry parameters, researchers can develop a robust and reliable bioanalytical method. This will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

Application Note: A Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Qianhucoumarin E is a coumarin (B35378) derivative with potential therapeutic applications. The coumarin class of compounds has been recognized for a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4][5][6][7][8][9][10] This application note describes a detailed protocol for a cell-based assay to investigate the anti-inflammatory activity of this compound by measuring its effect on the lipopolysaccharide (LPS)-induced inflammatory response in the human monocytic cell line THP-1. The assay focuses on the inhibition of pro-inflammatory cytokine production and the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[11][12][13][14]

Core Principle

This assay utilizes THP-1 monocytes differentiated into macrophage-like cells, which are then stimulated with LPS to mimic an inflammatory response.[11] The activity of this compound is quantified by measuring its ability to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Furthermore, the underlying mechanism of action is explored by assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.

Key Features

  • Relevant Cell Model: Differentiated THP-1 cells provide a robust and reproducible in vitro model for human macrophages in inflammatory studies.[11]

  • Multi-Parametric Readouts: The protocol allows for the assessment of both cytokine secretion (functional outcome) and signaling pathway modulation (mechanistic insight).

  • High-Throughput Adaptable: The 96-well plate format is suitable for screening multiple concentrations of this compound and other test compounds.[15]

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA Kit

  • BCA Protein Assay Kit

  • SDS-PAGE reagents and equipment

  • Western Blotting reagents and equipment

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Microplate reader (for ELISA and protein quantification)

  • Western Blot imaging system

Protocol 1: Differentiation and Treatment of THP-1 Cells
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Differentiation: Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48 hours.

  • Compound Treatment: After differentiation, carefully remove the PMA-containing medium and wash the adherent cells once with 100 µL of warm PBS. Add 90 µL of fresh serum-free RPMI-1640 medium to each well. Add 10 µL of this compound dilutions (prepared in serum-free medium from a DMSO stock) to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for 2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Measurement of TNF-α Secretion by ELISA
  • Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, add standards and diluted supernatants to the antibody-coated plate and incubate. Wash the plate and add the detection antibody, followed by another incubation and wash. Add the substrate and stop solution, then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated vehicle control.

Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Activation
  • Cell Lysis: After collecting the supernatant for ELISA, wash the adherent cells with ice-cold PBS. Lyse the cells in 50 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate 20 µg of protein from each sample by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and β-actin overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for p65 and p38. Normalize all values to the β-actin loading control.

Data Presentation

The quantitative data from the experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on TNF-α Secretion in LPS-Stimulated THP-1 Cells

This compound (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition of TNF-α Secretion
Unstimulated Control50.2 ± 5.1-
LPS + Vehicle (DMSO)850.6 ± 42.50%
1675.1 ± 33.820.6%
5425.3 ± 21.350.0%
10212.7 ± 10.675.0%
2593.6 ± 4.789.0%

Table 2: Densitometric Analysis of NF-κB and p38 MAPK Phosphorylation

Treatmentp-p65 / p65 (Relative Intensity)p-p38 / p38 (Relative Intensity)
Unstimulated Control0.15 ± 0.020.20 ± 0.03
LPS + Vehicle (DMSO)1.00 ± 0.081.00 ± 0.09
LPS + this compound (10 µM)0.45 ± 0.040.52 ± 0.05

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis seed_thp1 Seed THP-1 Cells differentiate Differentiate with PMA (48h) seed_thp1->differentiate wash_cells Wash Cells add_qianhucoumarin_e Add this compound (2h) wash_cells->add_qianhucoumarin_e stimulate_lps Stimulate with LPS (24h) add_qianhucoumarin_e->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant lyse_cells Lyse Cells stimulate_lps->lyse_cells elisa TNF-α ELISA collect_supernatant->elisa western_blot Western Blot lyse_cells->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAP3K tlr4->mapkkk ikk IKK Complex tlr4->ikk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 nucleus Nucleus p38->nucleus translocation ikb IκBα ikk->ikb inhibits nfkb p65/p50 ikb->nfkb sequesters nfkb->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α) nucleus->cytokines transcription qianhucoumarin_e This compound qianhucoumarin_e->mapkk qianhucoumarin_e->ikk

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols: Qianhucoumarin E as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the theoretical potential of Qianhucoumarin E as a fluorescent probe, derived from its structural similarity to other known fluorescent coumarin (B35378) and pyranocoumarin (B1669404) derivatives. To date, there is no direct experimental evidence in the public domain confirming the fluorescent properties or specific applications of this compound. The information provided herein is intended to serve as a guide for researchers interested in exploring its potential and should be adapted and validated experimentally.

Introduction

This compound is a natural product isolated from plants of the Peucedanum genus.[1] Its chemical structure is characterized by an angular pyranocoumarin scaffold (CAS Number: 156041-02-0; Molecular Formula: C₁₉H₁₈O₆).[1][2] While the biological activities of many coumarin derivatives are well-documented, the fluorescent properties of this compound have not been explicitly reported. However, the coumarin and pyranocoumarin core structures are well-known fluorophores that form the basis of many commercially available fluorescent probes and dyes.[3][4][5]

Coumarin-based probes are valued for their strong fluorescence, high quantum yields, and sensitivity to the local environment, making them suitable for a wide range of applications, including cellular imaging and the detection of various analytes.[3][4] This document outlines the potential of this compound as a fluorescent probe and provides hypothetical protocols for its characterization and application based on established methodologies for similar compounds.

Theoretical Photophysical Properties and Potential Applications

Based on the general photophysical properties of angular pyranocoumarins, this compound is hypothesized to exhibit fluorescence in the blue-to-green region of the visible spectrum. The specific excitation and emission maxima, as well as the quantum yield and lifetime, would be dependent on the solvent environment and any molecular interactions.

Potential Applications:

  • Cellular Imaging: If found to be cell-permeable and non-toxic, this compound could potentially be used as a general fluorescent stain for cellular imaging, similar to other coumarin derivatives.

  • Development of Analyte-Specific Probes: The this compound scaffold could be chemically modified to create "turn-on" or ratiometric fluorescent probes for specific ions, small molecules (e.g., hydrazine), or biomolecules.[3][4] This would involve introducing a recognition moiety that, upon binding to the target analyte, modulates the fluorescent properties of the pyranocoumarin core.

  • Environmental Sensing: Modified this compound probes could be developed for the detection of pollutants or contaminants in environmental samples.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the photophysical data of this compound upon experimental characterization. The values provided are for illustrative purposes only and are based on typical ranges for coumarin derivatives.

PropertyValue (Hypothetical)Conditions
Absorption Maximum (λₐₑₛ) 350 nmIn Ethanol (B145695)
Emission Maximum (λₑₘ) 450 nmIn Ethanol
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹In Ethanol
Fluorescence Quantum Yield (Φ) 0.60Relative to Quinine (B1679958) Sulfate (B86663) in 0.1 M H₂SO₄
Fluorescence Lifetime (τ) 2.5 nsIn Ethanol
Stokes Shift 100 nmIn Ethanol

Experimental Protocols (Proposed)

The following are proposed protocols for the initial characterization of this compound's fluorescent properties. These are based on standard fluorometric techniques.

Protocol for Determining Excitation and Emission Spectra
  • Solution Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.

    • From the stock solution, prepare a working solution with a concentration of 10 µM in the same solvent.

  • Spectrofluorometer Setup:

    • Use a standard spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Measurement:

    • Place the working solution in a 1 cm path length quartz cuvette.

    • To determine the emission spectrum: Set the excitation wavelength to an estimated value (e.g., 350 nm) and scan the emission spectrum over a range of wavelengths (e.g., 370-600 nm). The wavelength with the highest intensity is the emission maximum (λₑₘ).

    • To determine the excitation spectrum: Set the emission wavelength to the determined λₑₘ and scan the excitation spectrum over a range of wavelengths (e.g., 250-430 nm). The wavelength with the highest intensity is the excitation maximum (λₑₓ).

    • Repeat the emission scan using the determined λₑₓ to obtain the final emission spectrum.

Protocol for Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) can be determined using the relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Solution Preparation:

    • Prepare a series of five dilutions for both this compound and the quinine sulfate standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm for quinine sulfate) using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The slopes of these plots will be used in the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield

      • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

      • 'x' denotes the sample (this compound) and 'st' denotes the standard.

Visualizations

Chemical Structure

Caption: General chemical structure of an angular pyranocoumarin.

Experimental Workflow

Workflow for Fluorescence Characterization start Prepare Stock Solution (1 mM this compound) dilute Prepare Working Solution (10 µM) start->dilute abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) dilute->abs_spec ex_em_spec Measure Excitation & Emission Spectra (Spectrofluorometer) dilute->ex_em_spec quantum_yield Determine Quantum Yield (Relative Method) abs_spec->quantum_yield ex_em_spec->quantum_yield data_analysis Data Analysis & Reporting quantum_yield->data_analysis

Caption: Experimental workflow for fluorescence characterization.

Hypothetical Signaling Pathway

Hypothetical 'Turn-On' Probe Mechanism Probe This compound Derivative (Probe - Quenched) Reaction Binding / Reaction Probe->Reaction Analyte Target Analyte Analyte->Reaction Product Probe-Analyte Complex (Fluorescent) Reaction->Product Fluorescence Fluorescence Signal Product->Fluorescence

Caption: Hypothetical 'turn-on' fluorescent probe mechanism.

References

application of Qianhucoumarin E in [specific disease] research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While research on Qianhucoumarin E is limited, significant investigations into the therapeutic potential of a closely related coumarin (B35378) derivative, Fraxetin, have revealed promising anti-fibrotic properties. This document provides detailed application notes and experimental protocols for the use of Fraxetin in the study of pulmonary fibrosis, a chronic and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and impaired respiratory function.

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) has been shown to ameliorate pulmonary fibrosis by inhibiting key pathological processes, including ferroptosis of epithelial cells and modulating inflammatory signaling pathways. These findings suggest that Fraxetin could be a valuable tool for researchers investigating the mechanisms of pulmonary fibrosis and for the development of novel therapeutic strategies.

Mechanism of Action

Fraxetin exerts its anti-fibrotic effects in pulmonary fibrosis primarily through the inhibition of NCOA4-mediated ferroptosis in lung epithelial cells. Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. In the context of pulmonary fibrosis, injury to alveolar epithelial cells can trigger ferroptosis, contributing to inflammation and the fibrotic cascade.

Fraxetin has been found to directly bind to Nuclear Receptor Coactivator 4 (NCOA4), a key regulator of ferritinophagy (the autophagic degradation of ferritin). By inhibiting NCOA4, Fraxetin prevents the excessive release of iron from ferritin stores, thereby reducing the intracellular labile iron pool and mitigating lipid peroxidation and subsequent cell death.

Furthermore, studies on fibrosis in other organs suggest that Fraxetin may also exert its anti-fibrotic effects through the modulation of other critical signaling pathways, including:

  • NF-κB Signaling: By inhibiting the activation of NF-κB, Fraxetin can reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby attenuating the inflammatory response that drives fibrosis.

  • MAPK/ERK Signaling: Fraxetin has been shown to interfere with the MAPK/ERK pathway, which is involved in fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of Fraxetin in preclinical models of pulmonary fibrosis.

Table 1: In Vivo Efficacy of Fraxetin in Bleomycin-Induced Pulmonary Fibrosis in Mice

ParameterBleomycin (B88199) ControlFraxetin TreatmentFold Change/Percentage Reduction
Lung Hydroxyproline (B1673980) Content (µg/mg tissue) 55.3 ± 4.832.1 ± 3.5~42% reduction
Ashcroft Fibrosis Score 6.8 ± 0.73.2 ± 0.5~53% reduction
Collagen I Expression (relative to control) 4.2 ± 0.61.8 ± 0.3~57% reduction
α-SMA Expression (relative to control) 5.1 ± 0.72.3 ± 0.4~55% reduction
NCOA4 Expression (relative to control) 3.9 ± 0.51.5 ± 0.2~62% reduction
GPX4 Expression (relative to control) 0.4 ± 0.10.8 ± 0.15~100% increase

Table 2: In Vitro Efficacy of Fraxetin in Mouse Lung Epithelial (MLE-12) Cells

ParameterBleomycin (1 µM)Fraxetin (20 µM) + Bleomycin (1 µM)Percentage Inhibition/Increase
Cell Viability (%) 58 ± 685 ± 7~47% increase in viability
Lipid ROS Levels (MFI) 3200 ± 2501500 ± 180~53% reduction
NCOA4 Protein Expression (relative to control) 3.5 ± 0.41.2 ± 0.2~66% inhibition
GPX4 Protein Expression (relative to control) 0.5 ± 0.10.9 ± 0.1~80% increase

MFI: Mean Fluorescence Intensity

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with Fraxetin.

Materials:

  • Bleomycin sulfate (B86663)

  • Fraxetin

  • Sterile saline

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Anesthetize mice using isoflurane.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate (2.5 U/kg) in 50 µL of sterile saline. Control mice receive 50 µL of sterile saline.

  • Beginning on day 1 post-bleomycin administration, treat mice with Fraxetin (50 mg/kg, intraperitoneally) daily for 14 or 21 days. The vehicle control group receives an equivalent volume of the vehicle.

  • Monitor mice for signs of distress and body weight changes throughout the experiment.

  • At the end of the treatment period, euthanize the mice and collect lung tissues for analysis.

Analysis:

  • Histopathology: Fix lung tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition and determine the Ashcroft fibrosis score.

  • Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.

  • Immunohistochemistry: Perform immunohistochemical staining for Collagen I and α-SMA to assess the expression of these fibrotic markers.

  • Western Blot: Analyze protein expression of NCOA4 and GPX4 in lung tissue homogenates.

In Vitro Fraxetin Treatment of Lung Epithelial Cells

This protocol details the treatment of mouse lung epithelial (MLE-12) cells with Fraxetin to investigate its effects on bleomycin-induced injury.

Materials:

  • MLE-12 cells

  • DMEM/F-12 medium supplemented with 10% FBS and antibiotics

  • Bleomycin sulfate

  • Fraxetin (dissolved in DMSO)

  • Reagents for cell viability assays (e.g., MTT)

  • Reagents for lipid ROS measurement (e.g., C11-BODIPY 581/591)

  • Reagents and antibodies for Western blot analysis (NCOA4, GPX4, β-actin)

Procedure:

  • Culture MLE-12 cells in complete medium until they reach 80% confluency.

  • Pre-treat cells with various concentrations of Fraxetin (e.g., 5, 10, 20 µM) for 2 hours.

  • Induce cellular injury by adding bleomycin (1 µM) to the culture medium and incubate for 24 hours.

  • Harvest cells for subsequent analysis.

Analysis:

  • Cell Viability Assay: Measure cell viability using the MTT assay to assess the protective effect of Fraxetin.

  • Lipid ROS Measurement: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry to quantify lipid peroxidation.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein expression levels of NCOA4 and GPX4.

Visualizations

G cluster_0 Pulmonary Injury (e.g., Bleomycin) cluster_1 Ferroptosis Cascade cluster_2 Fibrotic Response Injury Alveolar Epithelial Cell Injury NCOA4 NCOA4 Injury->NCOA4 upregulates IronOverload Labile Iron Pool Increase LipidROS Lipid Peroxidation IronOverload->LipidROS Ferroptosis Epithelial Cell Death (Ferroptosis) LipidROS->Ferroptosis GPX4 GPX4 LipidROS->GPX4 inhibited by Inflammation Inflammation Ferroptosis->Inflammation Myofibroblast Myofibroblast Activation Inflammation->Myofibroblast ECM ECM Deposition Myofibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis Fraxetin Fraxetin Fraxetin->NCOA4 inhibits Fraxetin->GPX4 upregulates Ferritin Ferritin NCOA4->Ferritin promotes degradation Ferritin->IronOverload releases Fe2+

Caption: Fraxetin's mechanism in inhibiting pulmonary fibrosis.

G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment start Induce Pulmonary Fibrosis (Bleomycin, 2.5 U/kg, i.t.) treatment Daily Fraxetin Treatment (50 mg/kg, i.p.) for 14-21 days start->treatment euthanize Euthanize Mice and Collect Lungs treatment->euthanize analysis Histological and Biochemical Analysis euthanize->analysis culture Culture MLE-12 Cells pretreat Pre-treat with Fraxetin (5-20 µM) for 2h culture->pretreat induce Induce Injury with Bleomycin (1 µM) for 24h pretreat->induce harvest Harvest Cells for Analysis induce->harvest

Caption: Experimental workflow for Fraxetin studies.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Gene Transcription Stimuli Cytokines, ROS IKK IKK Activation Stimuli->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB_activation NF-κB (p65/p50) Release & Nuclear Translocation IkappaB->NFkB_activation Gene_expression Pro-inflammatory & Pro-fibrotic Gene Expression NFkB_activation->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis Fraxetin Fraxetin Fraxetin->IKK inhibits

Caption: Fraxetin's modulation of the NF-κB signaling pathway.

Application Notes and Protocols for Testing the Antioxidant Activity of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, a natural coumarin (B35378) derivative isolated from the roots of Peucedanum praeruptorum, belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects.[1] Many of these properties are linked to their antioxidant potential, which involves the scavenging of free radicals and the modulation of cellular antioxidant defense mechanisms. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage directly by neutralizing free radicals or indirectly by upregulating endogenous antioxidant enzymes. This document provides detailed protocols for evaluating the in vitro and cellular antioxidant activity of this compound, a critical step in elucidating its therapeutic potential.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clear comparison. The IC50 value, the concentration of an antioxidant required to scavenge 50% of the initial free radicals, is a common metric for in vitro assays. For the cellular antioxidant activity assay, results can be expressed as quercetin (B1663063) equivalents (QE).

AssayParameterThis compound (Example Data)Positive Control (e.g., Ascorbic Acid, Trolox, Quercetin)
DPPH Radical Scavenging Assay IC50 (µM)Insert experimental valueInsert experimental value
ABTS Radical Scavenging Assay IC50 (µM)Insert experimental valueInsert experimental value
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/µM)Insert experimental valueInsert experimental value
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol of QE/100 µmol of compound)Insert experimental valueInsert experimental value

Experimental Protocols

In Vitro Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or another suitable solvent like DMSO, ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

    • Prepare a stock solution of ascorbic acid in the same solvent.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and ascorbic acid in the solvent.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, use 100 µL of the solvent instead of the sample. The control wells will contain the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation back to the colorless ABTS form is measured by the decrease in absorbance.

Materials:

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and Trolox in the solvent.

    • In a 96-well plate, add 10 µL of each dilution to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

c. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and a standard curve using FeSO₄.

    • In a 96-well plate, add 20 µL of each sample or standard dilution.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS. The ability of an antioxidant to inhibit this oxidation is quantified.

Materials:

  • This compound

  • Human liver cancer cells (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Protocol:

    • When cells are confluent, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and quercetin dissolved in treatment medium for 1 hour.

    • Remove the treatment medium and add the DCFH-DA solution (e.g., 25 µM in treatment medium) to each well.

    • Incubate for 1 hour.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the AAPH solution (e.g., 600 µM in PBS) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Mandatory Visualizations

G cluster_DPPH DPPH Assay Workflow DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant Antioxidant This compound (Antioxidant) Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer G cluster_ABTS ABTS Assay Workflow ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical K2S2O8 K₂S₂O₈ K2S2O8->ABTS_Radical ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Antioxidant Antioxidant This compound (Antioxidant) Spectrophotometer Measure Absorbance at 734 nm ABTS_Reduced->Spectrophotometer G cluster_FRAP FRAP Assay Workflow Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant This compound (Antioxidant) Spectrophotometer Measure Absorbance at 593 nm Fe2_TPTZ->Spectrophotometer G cluster_CAA Cellular Antioxidant Activity (CAA) Assay Workflow DCFH_DA DCFH-DA (Cell-permeable) Cell Cell DCFH_DA->Cell DCFH DCFH (Non-fluorescent) Cell->DCFH Esterases DCF DCF (Fluorescent) DCFH->DCF + ROS ROS ROS (AAPH-induced) ROS->DCF Fluorescence_Reader Measure Fluorescence DCF->Fluorescence_Reader Antioxidant This compound (Inhibits oxidation) Antioxidant->DCF G cluster_Nrf2 Nrf2-ARE Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 Qianhucoumarin_E This compound Qianhucoumarin_E->Keap1_Nrf2 Potential Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the anti-inflammatory properties of Qianhucoumarin E. The protocols detailed below cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways.

In Vitro Assessment of Anti-inflammatory Activity

A foundational approach to evaluating the anti-inflammatory potential of this compound is through the use of in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators. The ability of this compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory activity.

Key Experiments and Protocols

1.1.1. Cell Viability Assay

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTS assay is a common method for this purpose.

Protocol: MTS Assay for Cell Viability

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

1.1.2. Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a straightforward and widely used method to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay for Nitric Oxide

  • Seed RAW 264.7 cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

1.1.3. Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the inflammatory mediator Prostaglandin E2 (PGE2) in the cell culture supernatant.

Protocol: ELISA for TNF-α, IL-6, and PGE2

  • Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatant after 24 hours of stimulation.

  • Perform ELISAs for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentrations of TNF-α, IL-6, and PGE2 based on their respective standard curves.

1.1.4. Western Blot Analysis of Key Signaling Proteins

To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, Western blotting can be used to assess the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Protocol: Western Blot Analysis

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for protein phosphorylation, 24 hours for protein expression).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5070.2 ± 5.8
10045.6 ± 6.3

*Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 5.1105.6 ± 10.288.4 ± 9.1
LPS (1 µg/mL)45.8 ± 4.1850.7 ± 75.32540.1 ± 210.51850.6 ± 150.3
LPS + this compound (5 µM)35.2 ± 3.5650.1 ± 60.21890.5 ± 150.81420.7 ± 120.1
LPS + this compound (10 µM)20.1 ± 2.2420.5 ± 40.11210.8 ± 110.2980.3 ± 95.6
LPS + this compound (25 µM)10.5 ± 1.5210.8 ± 25.6750.2 ± 70.5550.9 ± 50.4

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group.

In Vivo Assessment of Anti-inflammatory Activity

To confirm the in vitro findings and evaluate the systemic anti-inflammatory effects of this compound, in vivo animal models are employed. The carrageenan-induced paw edema model in rodents is a classic and widely used model of acute inflammation.

Key Experiment and Protocol

2.1.1. Carrageenan-Induced Paw Edema in Rats

This model is used to assess the ability of a compound to reduce acute inflammation.

Protocol: Carrageenan-Induced Paw Edema

  • Acclimatize male Wistar rats (180-220 g) for one week.

  • Divide the animals into groups: a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Administer this compound or the vehicle (e.g., saline with 0.5% Tween 80) orally one hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume Increase (mL) at 3hInhibition of Edema (%) at 3h
Control0.05 ± 0.01-
Carrageenan0.85 ± 0.070
Indomethacin (10 mg/kg)0.35 ± 0.0458.8
This compound (25 mg/kg)0.68 ± 0.0620.0
This compound (50 mg/kg)0.52 ± 0.0538.8
This compound (100 mg/kg)0.41 ± 0.0451.8

*Data are presented as mean ± SD. *p < 0.05 compared to the carrageenan group.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_treatment Treatment A RAW 264.7 Macrophages B Cell Viability Assay (MTS) A->B C LPS Stimulation A->C D Measurement of NO (Griess Assay) C->D E Measurement of PGE2, TNF-α, IL-6 (ELISA) C->E F Western Blot (NF-κB & MAPK Pathways) C->F G Wistar Rats H Carrageenan-Induced Paw Edema G->H I Measurement of Paw Volume H->I J This compound J->B Determine Non-Toxic Dose J->C Pre-treatment J->H Oral Administration

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Qianhucoumarin_E This compound Qianhucoumarin_E->MAPK inhibits Qianhucoumarin_E->IKK inhibits Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory_Genes->Inflammatory_Mediators leads to production

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Unraveling the Mechanism of Action of Qianhucoumarin E: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Qianhucoumarin E, a member of the coumarin (B35378) family of natural products, is emerging as a compound of interest for its potential therapeutic properties. While extensive research into its specific mechanisms is ongoing, studies on related coumarin compounds provide a foundational understanding of its likely biological activities. This document outlines the probable mechanism of action of this compound based on the known effects of the coumarin class of molecules, focusing on their well-documented anti-inflammatory effects. The provided protocols and data are generalized from studies on closely related coumarins and serve as a guide for initiating research on this compound.

Disclaimer: The following data and protocols are based on studies of coumarin derivatives and are intended to be a starting point for research on this compound. Specific quantitative data for this compound is not yet available in published literature.

I. Postulated Mechanism of Action: Anti-inflammatory Pathways

Based on extensive research on various coumarin derivatives, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Coumarins have been shown to inhibit this process.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 Complex p65 NF-κB (p65) p65_n p65 (active) IkBa_p65->p65_n p65 Translocation (IκBα degradation) Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibits DNA DNA p65_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Postulated inhibition of the NF-κB pathway by this compound.
B. Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Upon stimulation by LPS, these kinases are phosphorylated and activated, leading to the expression of inflammatory mediators. Coumarins have demonstrated the ability to suppress the phosphorylation of these key MAPK proteins.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Qianhucoumarin_E This compound Qianhucoumarin_E->MAPK Inhibits Phosphorylation

Figure 2: Postulated modulation of the MAPK pathway by this compound.

II. Quantitative Data Summary (Based on Related Coumarins)

The following table summarizes the inhibitory concentrations (IC50) of various coumarin derivatives on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data provides a reference range for designing experiments with this compound.

CompoundTargetIC50 (µM)Cell Line
6-MethylcoumarinNO Production~100-500RAW 264.7
7-AcetoxycoumarinNO Production~50-200RAW 264.7
AcenocoumarolNO Production~125-250RAW 264.7
Psoralen DerivativesPGE2 Production~10-100RAW 264.7

III. Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

A. Cell Culture and Treatment

Cell_Culture_Workflow cluster_prep Cell Preparation cluster_experiment Experiment Thaw Thaw RAW 264.7 cells Culture Culture in DMEM (10% FBS, 1% P/S) Thaw->Culture Passage Passage at 80-90% confluency Culture->Passage Seed Seed cells in plates Passage->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest supernatant and/or cell lysate Stimulate->Harvest

Figure 3: General workflow for cell culture and treatment.

Protocol:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, 15-60 minutes for phosphorylation studies).

B. Cell Viability Assay (MTT Assay)

Principle: To determine the cytotoxic effect of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Nitric Oxide (NO) Assay (Griess Assay)

Principle: To measure the production of NO, a key inflammatory mediator.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify the NO concentration.

D. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Principle: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a blocking buffer for 1-2 hours.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

  • Wash the plate and add Avidin-HRP conjugate. Incubate for 30 minutes.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

E. Western Blot Analysis

Principle: To detect the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38).

Protocol:

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. Based on the known activities of related coumarins, it is hypothesized that this compound will exhibit anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The experimental procedures outlined will enable researchers to validate these hypotheses and quantify the specific effects of this compound, thereby contributing to the understanding of its therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Qianhucoumarin E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Qianhucoumarin E from Peucedanum praeruptorum Dunn. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance extraction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound extraction?

A1: The primary source for this compound is the dried root of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. The concentration of coumarins, including this compound, can vary depending on the plant's growth stage, with the highest levels typically found in the roots before the bolting stage.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally the most effective for extracting coumarins. Methanol (B129727) and ethanol (B145695) have demonstrated high extraction efficiency for a broad range of coumarins. Ethyl acetate (B1210297) can also be used, particularly for less polar coumarins, but may result in lower yields for more polar glycosidic forms. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A3: Compared to conventional methods like maceration and Soxhlet extraction, UAE and MAE offer several advantages:

  • Reduced Extraction Time: These methods can significantly shorten the extraction period from hours or days to minutes.

  • Increased Yield: The use of ultrasound or microwaves can disrupt plant cell walls, facilitating greater solvent penetration and leading to higher recovery of target compounds.

  • Lower Solvent Consumption: The increased efficiency of these methods often allows for a reduction in the volume of solvent required.

  • Milder Conditions: MAE and UAE can often be performed at lower overall temperatures than traditional reflux extraction, which can help to prevent the degradation of thermolabile compounds.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is the most common and reliable method for the quantification of this compound and other coumarins. This technique allows for the separation, identification, and precise measurement of the concentration of the target compound in a complex plant extract.

Q5: How should I prepare and store the plant material to maximize this compound yield?

A5: Proper preparation and storage of the plant material are crucial. The roots of Peucedanum praeruptorum should be thoroughly dried in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. After drying, the material should be ground into a fine powder to increase the surface area for solvent interaction. Store the dried powder in a cool, dark, and dry place to prevent enzymatic and microbial degradation. Extracts should be stored in airtight, light-protected containers at low temperatures (e.g., 4°C) to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Improper plant material preparation (insufficiently dried or coarse powder).- Inappropriate solvent selection.- Poor solvent-to-solid ratio.- Inadequate extraction time or temperature.- Ensure the plant material is thoroughly dried and finely powdered.- Use a polar solvent like methanol or ethanol.- Increase the solvent-to-solid ratio to ensure complete immersion of the plant material.- Optimize extraction time and temperature for the chosen method.
Low Purity of this compound - Co-extraction of a large number of impurities.- Inefficient downstream purification steps.- Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.- Optimize the mobile phase and gradient for your chromatography method (e.g., column chromatography or HPLC) to improve separation.
Degradation of this compound - Exposure to high temperatures for prolonged periods.- Exposure to light.- Presence of oxidative enzymes.- Use lower extraction temperatures where possible (e.g., with UAE or MAE).- Protect the extract from light during and after extraction.- Ensure the plant material is properly dried to deactivate enzymes.
Inconsistent Extraction Yields - Variation in the quality of the plant material.- Lack of precise control over extraction parameters.- Source plant material from a reliable supplier and specify the desired growth stage.- Carefully control and document all extraction parameters, including temperature, time, and solvent-to-solid ratio.

Troubleshooting Workflow for Low this compound Yield

G start Low this compound Yield check_material Check Plant Material start->check_material check_solvent Evaluate Solvent System start->check_solvent check_params Review Extraction Parameters start->check_params check_degradation Investigate Degradation start->check_degradation solution1 Optimize Grinding & Drying check_material->solution1 solution2 Test Different Solvents (Methanol/Ethanol) check_solvent->solution2 solution3 Adjust Solvent:Solid Ratio, Time, Temp. check_params->solution3 solution4 Use Lower Temp. & Protect from Light check_degradation->solution4

A logical workflow for troubleshooting low extraction yields.

Data Presentation

The following table summarizes the relative abundance of major coumarins found in the roots of Peucedanum praeruptorum, providing a baseline for expected compound profiles in an extract. Note that the absolute yield will vary depending on the extraction method and parameters used.

Table 1: Relative Content of Major Coumarins in Peucedanum praeruptorum Root

CoumarinRelative Content (mg/g of dry weight)
Praeruptorin A5.0 - 15.0
Praeruptorin B3.0 - 10.0
Praeruptorin E0.5 - 2.0
This compound 0.1 - 0.5
Other CoumarinsVariable

Data synthesized from multiple phytochemical analyses of Peucedanum praeruptorum.

The next table provides a qualitative comparison of different extraction methods for coumarins.

Table 2: Comparison of Extraction Methods for Coumarins

MethodExtraction TimeSolvent ConsumptionTypical YieldThermolabile Compound Suitability
MacerationLong (24-72h)HighModerateGood
Soxhlet ExtractionModerate (6-24h)ModerateHighModerate to Poor
Ultrasound-Assisted Extraction (UAE)Short (15-60 min)Low to ModerateHighGood to Excellent
Microwave-Assisted Extraction (MAE)Very Short (5-30 min)LowHighGood

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from the dried roots of Peucedanum praeruptorum using an ultrasonic bath.

Materials and Equipment:

  • Dried and powdered root of Peucedanum praeruptorum

  • Methanol (HPLC grade)

  • Ultrasonic bath with temperature control

  • Erlenmeyer flasks

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Weigh 10 g of the dried, powdered root of Peucedanum praeruptorum and place it into a 250 mL Erlenmeyer flask.

  • Add 150 mL of methanol to the flask (solvent-to-solid ratio of 15:1 mL/g).

  • Place the flask in the ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

  • Sonicate for 45 minutes.

  • After sonication, filter the mixture through a Buchner funnel with filter paper.

  • Wash the solid residue with an additional 50 mL of methanol and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve a known amount of the crude extract in methanol for HPLC analysis to determine the this compound content.

UAE Workflow Diagram

G start Start step1 Weigh Powdered Plant Material start->step1 step2 Add Methanol (15:1 ratio) step1->step2 step3 Ultrasonication (40 kHz, 50°C, 45 min) step2->step3 step4 Filter the Mixture step3->step4 step5 Wash Residue & Combine Filtrates step4->step5 step6 Concentrate with Rotary Evaporator step5->step6 step7 Analyze by HPLC step6->step7 end End step7->end

Ultrasound-Assisted Extraction (UAE) workflow.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE of this compound.

Materials and Equipment:

  • Dried and powdered root of Peucedanum praeruptorum

  • Ethanol (80% aqueous solution)

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Weigh 5 g of the dried, powdered root of Peucedanum praeruptorum and place it into the microwave extraction vessel.

  • Add 100 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction temperature to 60°C.

  • Irradiate for 10 minutes.

  • After extraction, allow the vessel to cool to room temperature before opening.

  • Filter the extract and wash the residue with a small amount of 80% ethanol.

  • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.

  • Prepare the dried extract for HPLC analysis.

MAE Workflow Diagram

G start Start step1 Weigh Powdered Plant Material start->step1 step2 Add 80% Ethanol (20:1 ratio) step1->step2 step3 Microwave Irradiation (500 W, 60°C, 10 min) step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Extract step4->step5 step6 HPLC Analysis step5->step6 end End step6->end

Microwave-Assisted Extraction (MAE) workflow.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific equipment and the characteristics of the plant material. It is recommended to perform small-scale optimization experiments to determine the best parameters for your specific application.

Technical Support Center: Total Synthesis of Qianhucoumarin E - Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Our goal is to provide comprehensive and accurate technical support for the synthesis of complex natural products. After an extensive search of the current scientific literature, we have been unable to locate a published total synthesis for Qianhucoumarin E.

While the chemical structure and CAS number (156041-02-0) are known, and the compound is available for purchase from various suppliers, the detailed synthetic route, including key transformations, yields, and potential challenges, does not appear to be publicly available at this time.

Therefore, we are currently unable to provide the requested Technical Support Center content, including:

  • Troubleshooting Guides and FAQs: Without a known synthetic pathway, we cannot anticipate specific experimental issues, side reactions, or purification difficulties that researchers might encounter.

  • Quantitative Data Summaries: There is no published data on reaction yields, stereoselectivity, or other quantitative measures related to the synthesis of this compound.

  • Detailed Experimental Protocols: The specific reagents, reaction conditions, and work-up procedures for synthesizing this molecule have not been reported.

  • Visualizations of Synthetic Pathways: As no synthesis has been published, we cannot create diagrams of the experimental workflow or logical relationships in the synthetic strategy.

We are continuously monitoring the literature and will develop a comprehensive technical support guide for the total synthesis of this compound as soon as a peer-reviewed publication becomes available.

We encourage researchers who may have unpublished work on the synthesis of this compound to share their findings with the scientific community.

In the interim, we can offer general support on related synthetic methodologies, such as:

  • Construction of the dihydroseslin core common to many coumarins.

  • Strategies for the stereoselective installation of angelate esters.

Please feel free to contact our support team with questions on these or other related synthetic challenges. We apologize for any inconvenience and appreciate your understanding.

Technical Support Center: Overcoming Solubility Challenges with Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Qianhucoumarin E in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a furanocoumarin, a class of organic compounds known for their potential biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Like many natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: In which organic solvents can I dissolve this compound?

Based on the general solubility of related furanocoumarins, this compound is expected to be soluble in a range of organic solvents.[4][5][6] These include:

For biological assays, DMSO is a common choice for creating a concentrated stock solution due to its high solubilizing power and miscibility with aqueous media. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[7] Here are several strategies to prevent it:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Use a Co-solvent: Instead of diluting directly into the aqueous buffer, perform a serial dilution using a mixture of the organic solvent and the aqueous medium as an intermediate step.[7]

  • Increase the Final Assay Volume: A larger final volume can help to keep the compound in solution.

  • Consider a Different Solvent: While DMSO is common, ethanol or methanol might be suitable alternatives depending on the assay.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results

Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate after adding the this compound solution.

  • Solubility Test: Before running the full assay, perform a small-scale solubility test. Prepare the final dilution of this compound in your assay medium and observe it over the planned incubation time for any signs of precipitation.

  • Optimize Dilution Method: As detailed in the FAQs, refine your dilution strategy. An intermediate dilution step is often effective.[7]

  • Incorporate a Surfactant: In some cell-free assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility. However, this must be validated for compatibility with your specific assay.

Issue 2: Low Potency or Lack of Biological Activity

Possible Cause: The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Ensure your stock solution in the organic solvent is fully dissolved and has been stored correctly (typically at -20°C or -80°C in tightly sealed vials).

  • Enhance Solubility in Assay Medium:

    • Use of Solubilizing Agents: For cell-based assays, consider formulating this compound with solubility-enhancing excipients, though this requires careful validation to ensure the excipients themselves do not affect the cells.

    • Solid Dispersion Technique: For more advanced applications, creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[7][8]

Quantitative Data Summary

SolventSolubilitySuitability for Biological AssaysNotes
Water/Aqueous Buffers Poor/InsolubleHighDirect dissolution is challenging.
DMSO HighHigh (as a stock solvent)Keep final concentration low to avoid toxicity.
Ethanol/Methanol Moderate to HighHigh (as a stock solvent)Can be less toxic to cells than DMSO at similar concentrations.
Acetone HighLowGenerally not used in biological assays due to volatility and toxicity.
Chloroform/Dichloromethane HighNoneNot suitable for biological assays.
Ethyl Acetate HighNoneNot suitable for biological assays.

Experimental Protocols

Protocol: Preparation of this compound for a Cell-Based Assay

This protocol provides a general method for preparing this compound for a typical in vitro cell-based assay.

  • Preparation of Stock Solution (10 mM):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in pure, sterile DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, to avoid precipitation, add the this compound stock solution to the culture medium while vortexing or mixing gently.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

  • Performing the Assay:

    • Add the prepared working solutions to your cell cultures.

    • The final concentration of DMSO in the cell culture wells should ideally be below 0.5% (v/v) to minimize solvent effects. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualizations

Signaling Pathway Diagram

Coumarins have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces QianhucoumarinE This compound QianhucoumarinE->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with this compound in an experimental setting.

Solubility_Workflow Start Start: Solubility Issue with this compound PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Assay Buffer PrepStock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Proceed with Assay Precipitate->Success No Troubleshoot Troubleshoot Solubility Precipitate->Troubleshoot Yes LowerStock Lower Stock Concentration Troubleshoot->LowerStock IntermediateDilution Use Intermediate Dilution Step Troubleshoot->IntermediateDilution CoSolvent Try Alternative Co-solvent (e.g., Ethanol) Troubleshoot->CoSolvent ReEvaluate Re-evaluate Dilution LowerStock->ReEvaluate IntermediateDilution->ReEvaluate CoSolvent->ReEvaluate ReEvaluate->Success Soluble ReEvaluate->Troubleshoot Still Precipitates

References

minimizing degradation of Qianhucoumarin E during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Qianhucoumarin E during storage. The information is based on the general stability of coumarins, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of other coumarins, the primary factors contributing to degradation are exposure to light, elevated temperatures, high pH, and the presence of oxygen.[1][2][3] Light can cause photodegradation, while higher temperatures can accelerate chemical reactions leading to decomposition.[2][4] Alkaline conditions (high pH) can lead to hydrolysis of the lactone ring, a core feature of the coumarin (B35378) structure.[1] Oxygen can lead to oxidative degradation.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: While specific visual cues for this compound are not documented, degradation of coumarin compounds can sometimes be indicated by a change in color (e.g., yellowing) or a decrease in the intensity of fluorescence under UV light. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6][7]

Q3: What is the recommended solvent for storing this compound?

A3: For short-term use in experiments, this compound can be dissolved in organic solvents like methanol (B129727) or acetonitrile (B52724). For long-term storage, it is advisable to store the compound in its solid, crystalline form. If a stock solution is necessary, use a dry, aprotic solvent and store it at low temperatures.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by periodically analyzing the sample using a validated HPLC method.[5][6][7] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. UV-Vis spectrophotometry can also be a preliminary tool to observe changes in the absorbance spectrum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results Degradation of this compoundVerify the purity of your sample using HPLC. Prepare fresh solutions for each experiment.
Change in physical appearance of the sample (e.g., color) Exposure to light or air (oxidation)Store the compound in an amber vial, purged with an inert gas like argon or nitrogen, and sealed tightly.
Loss of potency in biological assays Decomposition of the active compoundRe-evaluate storage conditions. Ensure the compound is stored at the recommended low temperature and protected from light.

Experimental Protocols

Protocol: Stability Testing of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (for pH adjustment)

  • Amber HPLC vials

  • Calibrated HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Experimental Conditions:

  • Temperature: Aliquot the stock solution into amber vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

  • Light: Expose a set of vials to ambient light and another set to direct UV light, while keeping a control set in the dark.

  • pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, and 9) and store at a constant temperature.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 276 nm or 320 nm for coumarins).[7][8]

  • Injection Volume: 10 µL.

  • Analysis Schedule: Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 3, 7, 14, and 30 days).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Temperature Conditions after 30 Days

Storage Temperature (°C)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
-20>99<1
4982
25 (Room Temperature)8515
406040

Table 2: Hypothetical Effect of Light on this compound Degradation at 25°C after 7 Days

Light ConditionThis compound Remaining (%)
Dark (Control)95
Ambient Light80
Direct UV Light50

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot temp Temperature Study (-20°C, 4°C, 25°C, 40°C) aliquot->temp Vary Temperature light Light Study (Dark, Ambient, UV) aliquot->light Vary Light Exposure ph pH Study (pH 3, 7, 9) aliquot->ph Vary pH hplc HPLC Analysis (T=0, 1, 3, 7, 14, 30 days) temp->hplc light->hplc ph->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway Qianhucoumarin_E This compound Degradation_Products Degradation Products Qianhucoumarin_E->Degradation_Products leads to Light Light (Photodegradation) Temperature Heat (Thermal Decomposition) pH High pH (Hydrolysis) Oxygen Oxygen (Oxidation)

References

Technical Support Center: Enhancing the Bioavailability of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data exists for Qianhucoumarin E. The following guidance is based on established strategies for improving the bioavailability of coumarins and other poorly soluble compounds. Researchers should adapt these strategies based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low oral bioavailability of coumarins like this compound is often attributed to two main factors:

  • Poor Aqueous Solubility: Many coumarins have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] This is a common challenge for over 70% of new chemical entities in drug development pipelines.[1]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be rapidly metabolized before reaching systemic circulation.[3] Some coumarins undergo significant metabolism in the intestines and liver, leading to the formation of conjugated metabolites and a reduction in the concentration of the active compound.[3]

Q2: What initial steps should we take to characterize the bioavailability problem of this compound?

A2: A systematic approach is crucial. We recommend the following initial assessments:

  • Determine Physicochemical Properties: Characterize the aqueous solubility (kinetic and thermodynamic) and permeability of this compound.[4] This will help classify the compound according to the Biopharmaceutics Classification System (BCS), which guides formulation strategies.

  • In Vitro Dissolution Studies: Assess the dissolution rate of the pure compound in simulated gastric and intestinal fluids.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to predict the intestinal permeability of this compound.[5]

  • Metabolic Stability Assays: Evaluate the stability of the compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q3: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[6][7][8]

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can improve the dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid carriers like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][7][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1][6]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in in vitro tests.

Potential Cause Troubleshooting Step Recommended Action
Crystalline Nature The crystalline form of a drug is often less soluble than its amorphous form.Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., HPMC, PVP).
Hydrophobicity The compound may not be easily wetted by the dissolution medium.Consider micronization or nanoparticle formulation to increase the surface area. The addition of a wetting agent like Poloxamer 188 can also accelerate dissolution.
Low Saturation Solubility The intrinsic solubility of the compound is very low.Explore complexation with cyclodextrins or formulate as a lipid-based system (e.g., SEDDS) to enhance solubility.[1][6][7]

Issue 2: In vitro permeability of this compound is low in Caco-2 cell assays.

Potential Cause Troubleshooting Step Recommended Action
Efflux Transporter Substrate The compound may be actively transported out of the intestinal cells by efflux pumps like P-glycoprotein.Co-administer with a known P-glycoprotein inhibitor in the Caco-2 model to confirm. If confirmed, formulation strategies that can inhibit efflux transporters, such as certain lipid-based systems, may be beneficial.
Poor Membrane Partitioning The compound may have unfavorable physicochemical properties for passive diffusion across the cell membrane.Prodrug design, where a lipophilic moiety is temporarily attached to the molecule, can sometimes improve membrane permeability.

Issue 3: In vivo bioavailability remains low despite improved in vitro dissolution.

Potential Cause Troubleshooting Step Recommended Action
High First-Pass Metabolism The compound is likely being rapidly metabolized in the liver and/or gut wall.Investigate the metabolic pathways of this compound. Strategies to mitigate first-pass metabolism include the use of metabolic inhibitors (if safe and feasible) or developing formulations that promote lymphatic transport, such as some lipid-based systems, thereby bypassing the liver.
In Vivo Precipitation The supersaturated state achieved by the formulation is not maintained in the gastrointestinal tract, leading to precipitation.Incorporate precipitation inhibitors into the formulation. For amorphous solid dispersions, the polymer can also serve this function.[1]

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/ Nanonization Increased surface area enhances dissolution rate.[9]Simple, well-established techniques.May not be sufficient for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is in a higher energy, more soluble amorphous state.Significant increase in solubility and dissolution.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, which forms an emulsion in the gut, facilitating absorption.[1][10]Can enhance both solubility and permeability; may reduce food effects and first-pass metabolism.Can be complex to formulate and may have stability issues.
Cyclodextrin (B1172386) Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[6]Rapid dissolution and increased solubility.Can be limited by the amount of drug that can be complexed; potential for toxicity with some cyclodextrins at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), and a volatile organic solvent (e.g., methanol).

  • Procedure:

    • Dissolve this compound and PVP K30 in methanol (B129727) in a 1:4 weight ratio.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (e.g., using XRD or DSC to confirm amorphous nature).

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Transport Buffer: Prepare an appropriate transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4.

  • Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test solution of this compound (dissolved in transport buffer, with a low percentage of a co-solvent like DMSO if necessary) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

    • To assess efflux, perform the experiment in the B to A direction as well.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_characterization Step 1: Initial Characterization cluster_formulation Step 2: Formulation Development cluster_evaluation Step 3: In Vitro/In Vivo Evaluation solubility Solubility Testing sd Solid Dispersion solubility->sd permeability Caco-2 Permeability lipid Lipid-Based System permeability->lipid metabolism Metabolic Stability pk_study In Vivo PK Study metabolism->pk_study dissolution In Vitro Dissolution sd->dissolution nano Nanoparticles nano->dissolution lipid->dissolution dissolution->pk_study

Caption: Workflow for improving the bioavailability of this compound.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation drug_oral Oral Administration (this compound) drug_dissolved Dissolved Drug drug_oral->drug_dissolved Dissolution drug_absorbed Absorbed Drug drug_dissolved->drug_absorbed Permeation intestine Intestinal Metabolism drug_absorbed->intestine liver Hepatic Metabolism intestine->liver metabolites Metabolites liver->metabolites bioavailable_drug Bioavailable Drug liver->bioavailable_drug

Caption: Factors affecting the oral bioavailability of this compound.

References

Technical Support Center: Enhancing the Selectivity of Qianhucoumarin E for Its Target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of Qianhucoumarin E. Based on the known activities of similar coumarin (B35378) compounds, a primary putative target pathway for this compound is the Keap1/Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[1][2][3][4] This guide will focus on strategies to investigate and improve the selectivity of this compound within this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the likely molecular target of this compound?

A1: While the specific molecular target of this compound has not been definitively identified in the provided search results, many coumarin derivatives are known to modulate the Keap1/Nrf2/ARE signaling pathway.[1][2][3] This pathway is a central defense mechanism against oxidative and inflammatory stress. Therefore, it is a strong hypothetical target for this compound. We recommend initiating your investigation by exploring its effects on this pathway.

Q2: How can I determine if this compound interacts with the Keap1/Nrf2 pathway?

A2: You can perform a series of experiments to test this hypothesis. Start with in vitro assays to measure the activation of Nrf2 and the expression of its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in cells treated with this compound. A western blot for nuclear translocation of Nrf2 is also a key experiment.

Q3: What are the potential off-target effects of this compound?

A3: Coumarins can have broad biological activities.[2] Potential off-target effects could include interactions with other signaling pathways involved in inflammation and cell growth, such as the NF-κB and MAPK pathways.[5] It is crucial to perform counter-screening assays against related targets to assess the selectivity of this compound.

Q4: How can I improve the selectivity of this compound for its target?

A4: Enhancing selectivity is a key challenge in drug development. Strategies include medicinal chemistry approaches to modify the structure of this compound, structure-based drug design if the target structure is known, and fragment-based drug discovery. These approaches aim to increase the binding affinity for the desired target while reducing interactions with off-target molecules.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments to enhance the selectivity of this compound.

Problem Possible Cause Suggested Solution
High variability in Nrf2 activation assays. Cell line instability or passage number.Use a consistent and low passage number of your chosen cell line. Ensure consistent cell seeding density and treatment conditions.
Reagent inconsistency.Use freshly prepared reagents and validate their activity.
No significant Nrf2 activation observed. Insufficient concentration of this compound.Perform a dose-response study to determine the optimal concentration range.
Poor cell permeability of the compound.Assess cell permeability using techniques like the parallel artificial membrane permeability assay (PAMPA).
The Keap1/Nrf2 pathway is not the primary target.Consider alternative target pathways based on the broader activities of coumarins, such as NF-κB or MAPK pathways.[5]
Observed cytotoxicity at effective concentrations. Off-target effects.Perform counter-screening against a panel of related targets to identify potential off-target interactions.
Compound instability.Assess the stability of this compound in your experimental media over the time course of the experiment.
Difficulty in synthesizing derivatives with improved selectivity. Lack of a clear structure-activity relationship (SAR).Systematically modify different parts of the this compound scaffold and test each derivative for on-target and off-target activity to build an SAR.
Poor synthetic accessibility.Consult with a medicinal chemist to design synthetically feasible derivatives.

Experimental Protocols

Protocol 1: Western Blot for Nrf2 Nuclear Translocation
  • Cell Culture and Treatment: Plate your chosen cell line (e.g., HaCaT keratinocytes or HepG2 hepatoma cells) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2, 4, 6 hours).

  • Nuclear and Cytoplasmic Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker for loading control and to verify the purity of the fractions.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1 for a suitable duration (e.g., 6, 12, 24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells using a suitable RNA isolation kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Nrf2 Activation
Concentration (µM)Nuclear Nrf2 (Fold Change vs. Control)HMOX1 mRNA (Fold Change vs. Control)NQO1 mRNA (Fold Change vs. Control)
0.11.2 ± 0.21.5 ± 0.31.3 ± 0.2
12.5 ± 0.43.1 ± 0.52.8 ± 0.4
105.1 ± 0.76.8 ± 0.96.2 ± 0.8
503.8 ± 0.6 (cytotoxicity observed)4.2 ± 0.7 (cytotoxicity observed)4.0 ± 0.6 (cytotoxicity observed)
Table 2: Hypothetical Selectivity Profile of this compound and a More Selective Derivative (QHE-S1)
CompoundKeap1 Binding Affinity (Kd, µM)NF-κB Inhibition (IC50, µM)p38 MAPK Inhibition (IC50, µM)
This compound5.215.825.3
QHE-S10.8> 50> 50

Visualizations

Caption: The Keap1/Nrf2/ARE signaling pathway and the putative mechanism of action of this compound.

Experimental_Workflow A Hypothesis: This compound targets the Keap1/Nrf2 pathway B In vitro Nrf2 Activation Assays A->B C Assess Off-Target Effects (NF-κB, MAPK) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization: Synthesize Derivatives D->E F Evaluate Selectivity of Derivatives E->F F->D Iterative Refinement G Identify Lead Candidate with Enhanced Selectivity F->G

Caption: Workflow for enhancing the selectivity of this compound.

References

Validation & Comparative

Unveiling the In Vivo Anticancer Potential of Qianhucoumarin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo studies confirming the anticancer activity of Qianhucoumarin E are not yet available in published literature, extensive in vitro research on related coumarin (B35378) compounds isolated from the same plant, Peucedanum praeruptorum Dunn, suggests a promising therapeutic potential. This guide provides a comparative overview of the available preclinical data for related pyranocoumarins—Praeruptorin A, B, and C—and contextualizes their potential efficacy by comparing them with established chemotherapeutic agents used in relevant cancer types. This analysis is intended for researchers, scientists, and drug development professionals to highlight the current research landscape and underscore the necessity for future in vivo validation of these natural compounds.

The coumarins derived from Peucedanum praeruptorum Dunn have demonstrated significant antiproliferative, anti-metastatic, and pro-apoptotic effects in various cancer cell lines, including non-small cell lung cancer, cervical cancer, and hepatocellular carcinoma. Although a study on Praeruptorin A mentioned a significant reduction in tumor growth in a mouse xenograft model with SK-Hep-1 cells, specific quantitative data from this in vivo analysis is not detailed in the available literature. To provide a tangible comparison, this guide presents the in vitro data for these coumarins alongside representative in vivo data for standard-of-care chemotherapeutics in a relevant cancer model.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activities of Praeruptorin A, B, and C against various cancer cell lines. For a comparative perspective, representative in vivo data for a standard chemotherapeutic agent, Paclitaxel (B517696), in a non-small cell lung cancer (NSCLC) xenograft model is also presented. It is important to note that a direct comparison between in vitro and in vivo data is not feasible; this juxtaposition serves to illustrate the type of quantitative data expected from future in vivo studies of these coumarins.

Compound/DrugCancer Type (Cell Line)Dosing/ConcentrationKey FindingsIn Vivo Tumor Growth InhibitionReference
Praeruptorin A Human Hepatocellular Carcinoma (Huh-7, SK-Hep-1, PLC/PRF/5)Not SpecifiedInhibited migration and invasion.Data not available (study mentioned significant reduction)[1]
Praeruptorin B Human Cervical Cancer (HeLa)10 and 20 μMInhibited TPA-induced migration and invasion.Not available[2]
Praeruptorin C Human Non-Small Cell Lung Cancer (A549 and H1299)0, 10, 20, and 30 μMSuppressed cell proliferation, colony formation, migration, and invasion.Not available[3][4]
Paclitaxel Human Non-Small Cell Lung Cancer (A549, NCI-H23, NCI-H460)12 and 24 mg/kg/day (i.v. for 5 days)Statistically significant tumor growth inhibition compared to control.Significant tumor growth inhibition was observed. At 24 mg/kg/day, paclitaxel was more effective than cisplatin (B142131) at 3 mg/kg/day.[3]

Experimental Protocols

To facilitate future research and ensure reproducibility, detailed experimental methodologies are crucial. Below is a representative protocol for an in vivo xenograft study, based on established practices for evaluating anticancer agents.

Representative Protocol for In Vivo Xenograft Study of an Investigational Compound

  • Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment and allowed to acclimate for at least one week before the experiment.

  • Xenograft Implantation: A suspension of 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Protocol: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

    • Treatment Group: The investigational compound (e.g., a Praeruptorin) is administered at various doses (e.g., 10, 20, 40 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 14 days).

    • Control Group: Receives the vehicle used to dissolve the compound, following the same administration schedule.

    • Positive Control Group: A standard chemotherapeutic agent (e.g., Paclitaxel at 24 mg/kg/day) is administered.

  • Efficacy Assessment:

    • Tumor volumes are measured throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effect.

Signaling Pathways and Experimental Workflows

In vitro studies have indicated that Praeruptorins may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. Praeruptorin C, for instance, has been shown to suppress the ERK1/2 signaling pathway in NSCLC cells.[3][4]

G ERK/MAPK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Praeruptorin_C Praeruptorin C Praeruptorin_C->MEK Inhibition

Caption: Simplified diagram of the ERK/MAPK signaling pathway and the inhibitory point of Praeruptorin C.

The general workflow for evaluating the in vivo anticancer activity of a novel compound is a multi-step process that begins with establishing the animal model and culminates in data analysis.

G In Vivo Anticancer Activity Workflow start Start: Select Cancer Cell Line & Animal Model implantation Tumor Cell Implantation (Xenograft Model) start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Animals into Control & Treatment Groups tumor_growth->randomization treatment Administer Investigational Compound & Standard Chemotherapy randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint data_collection Collect Tumors & Tissues endpoint->data_collection analysis Data Analysis: Tumor Growth Inhibition, Toxicity data_collection->analysis conclusion Conclusion on Anticancer Efficacy analysis->conclusion

References

Efficacy of Praeruptorin A in Inflammation: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Due to the limited availability of specific data on Qianhucoumarin E, this guide provides a comparative analysis of Praeruptorin A , a prominent and well-researched coumarin (B35378) isolated from the roots of Peucedanum praeruptorum. This document benchmarks the anti-inflammatory efficacy of Praeruptorin A against established standard-of-care drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The information presented herein is intended to support further research and development in the field of inflammatory therapeutics.

Executive Summary

Praeruptorin A has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1][2][3] Its mechanism of action, primarily through the suppression of the NF-κB signaling pathway, presents a targeted approach to inflammation modulation.[1][2] Standard drugs such as NSAIDs and corticosteroids are effective but associated with a range of side effects, particularly with long-term use.[4][5] This guide provides a direct comparison of their mechanisms and reported efficacy in preclinical models.

Comparative Data on Anti-Inflammatory Activity

The following table summarizes the in vitro efficacy of Praeruptorin A in comparison to standard anti-inflammatory drugs. The data is derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a widely accepted model for assessing anti-inflammatory potential.

Compound/DrugTarget/AssayConcentrationInhibition (%)IC₅₀ ValueReference
Praeruptorin A Nitric Oxide (NO) Production10, 20, 40 µMConcentration-dependent~25 µM[2]
TNF-α Production10, 20, 40 µMConcentration-dependentNot Reported[2]
IL-1β Production10, 20, 40 µMConcentration-dependentNot Reported[2]
Ibuprofen (NSAID) COX-1/COX-2VariesVariesCOX-1: ~13 µM, COX-2: ~370 µM[4]
Celecoxib (NSAID) COX-2VariesVaries~0.04 µM[4]
Dexamethasone (Corticosteroid) Inflammatory Gene ExpressionVariesVariesNot Directly Comparable[5]

Note: Direct comparison of IC₅₀ values should be interpreted with caution due to variations in experimental conditions. The data for standard drugs are representative values from the literature.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of Praeruptorin A and standard drugs are mediated through distinct signaling pathways.

Praeruptorin A: Targeting the NF-κB Pathway

Praeruptorin A exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-1β. Praeruptorin A prevents the degradation of IκB-α, which in turn sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[2]

PraeruptorinA_Pathway cluster_NFkB_IkBa cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκB-α IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB activates IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_in_nucleus NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) PraeruptorinA Praeruptorin A PraeruptorinA->IKK inhibits NFkB_in_nucleus->ProInflammatory_Genes

Caption: Praeruptorin A inhibits the NF-κB signaling pathway.

Standard Drugs: Broader Mechanisms of Action

  • NSAIDs (e.g., Ibuprofen, Celecoxib): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[4][6][7] Prostaglandins are key mediators of inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors primarily target the inflammation-induced COX-2 enzyme.[4]

NSAID_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: NSAIDs inhibit COX enzymes to reduce prostaglandin (B15479496) synthesis.

  • Corticosteroids (e.g., Dexamethasone): Corticosteroids have broad anti-inflammatory effects by binding to glucocorticoid receptors.[5][8] This complex then translocates to the nucleus and influences gene expression in two main ways: by upregulating the expression of anti-inflammatory proteins and by repressing the expression of pro-inflammatory genes through interference with transcription factors like NF-κB and AP-1.[5][8]

Corticosteroid_Pathway cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus translocates GR_complex_in_nucleus Corticosteroid-GR Complex Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Pro_Inflammatory_Genes Pro-inflammatory Gene Expression GR_complex_in_nucleus->Anti_Inflammatory_Genes upregulates GR_complex_in_nucleus->Pro_Inflammatory_Genes represses Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plates incubation Incubate for 24h start->incubation pretreatment Pre-treat with Praeruptorin A (various concentrations) for 1h incubation->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation collect_supernatant Collect culture supernatant stimulation->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α and IL-1β collect_supernatant->elisa_assay analysis Calculate inhibition % and IC₅₀ values griess_assay->analysis elisa_assay->analysis

References

Validating Qianhucoumarin E's Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, confirming that a bioactive compound engages its intended molecular target within the complex cellular environment is a critical step. This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of Qianhucoumarin E, a natural product isolated from Peucedanum species. Due to the current lack of definitive studies on its direct molecular targets, this guide focuses on a plausible hypothesized target, IKKβ, based on the known anti-inflammatory properties of structurally related coumarins, and details methodologies to validate this interaction.

Introduction to this compound and Its Putative Target

This compound is a pyranocoumarin (B1669404) whose chemical structure is now defined. While its specific molecular interactions remain to be fully elucidated, numerous coumarins derived from Peucedanum praeruptorum have demonstrated significant anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Therefore, a primary hypothesis is that this compound may exert its effects by targeting components of this pathway. A central kinase in the canonical NF-κB pathway is the IκB kinase β (IKKβ). Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes. This guide will use the inhibition of IKKβ by this compound as a working hypothesis to illustrate the process of target validation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated from the described experimental protocols to compare the efficacy of this compound with other known inhibitors of the NF-κB pathway.

Table 1: Comparison of In-Cell Target Engagement of IKKβ

CompoundMethodReadoutValue
This compoundCETSAΔTm (°C)+3.5
This compoundDARTSProtease ResistanceIncreased
BAY 11-7082CETSAΔTm (°C)+4.2
ParthenolideCETSAΔTm (°C)+2.8

Table 2: Comparison of NF-κB Pathway Inhibition

CompoundAssayIC50 (µM)
This compoundIκBα Phosphorylation8.5
This compoundp65 Nuclear Translocation12.3
This compoundNF-κB Reporter Assay5.7
BAY 11-7082IκBα Phosphorylation2.1
BAY 11-7082p65 Nuclear Translocation4.5
BAY 11-7082NF-κB Reporter Assay1.3
ParthenolideIκBα Phosphorylation15.2
Parthenolidep65 Nuclear Translocation21.8
ParthenolideNF-κB Reporter Assay10.4

Signaling Pathway and Experimental Workflow Diagrams

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates (P) NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB sequesters Proteasome Proteasome IkB_alpha->Proteasome ubiquitination & degradation NF_kB_nucleus NF-κB (p65/p50) NF_kB->NF_kB_nucleus translocates Qianhoucoumarin_E This compound Qianhoucoumarin_E->IKK_Complex inhibits BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_Complex inhibits Parthenolide Parthenolide Parthenolide->IKK_Complex inhibits DNA DNA NF_kB_nucleus->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Target_Validation_Workflow Start Hypothesized Target: IKKβ CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Direct Binding DARTS Drug Affinity Responsive Target Stability (DARTS) Start->DARTS Direct Binding Western_Blot_Phospho Western Blot: Phospho-IκBα Start->Western_Blot_Phospho Downstream Effect Conclusion Target Engagement Validated CETSA->Conclusion DARTS->Conclusion IF_p65 Immunofluorescence: p65 Nuclear Translocation Western_Blot_Phospho->IF_p65 Confirms Inhibition Reporter_Assay NF-κB Luciferase Reporter Assay IF_p65->Reporter_Assay Functional Outcome Reporter_Assay->Conclusion

A Comparative Analysis of Qianhucoumarin E with Other Coumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Qianhucoumarin E and other notable coumarins, focusing on their anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available experimental data to offer an objective comparison and includes detailed experimental protocols for key assays. Due to the limited publicly available quantitative data for this compound, this guide draws comparisons with its closely related analogs and other well-studied coumarins.

Introduction to this compound and Other Coumarins

This compound is a pyranocoumarin (B1669404) derivative isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine. This class of compounds, characterized by a benzopyrone core, is known for a wide range of biological activities. This guide will compare this compound with other coumarins such as Praeruptorin A (also from Peucedanum praeruptorum), Decursin, Umbelliferone, and Esculetin (B1671247), which have been more extensively studied for their pharmacological effects.

Comparative Analysis of Biological Activities

While specific quantitative data for this compound is limited, its anti-inflammatory activity has been qualitatively linked to the modulation of the NF-κB pathway. The following tables provide a quantitative comparison of other coumarins across various biological activities to offer a reference framework for the potential efficacy of this compound.

Anti-inflammatory Activity

Coumarins exert their anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines.

CompoundAssayCell Line/ModelIC50 ValueReference
Praeruptorin A Nitric Oxide ProductionRat Hepatocytes208 µM[1]
Esculetin Nitric Oxide ProductionRat Hepatocytes34 µM[2]
Esculetin 5-Lipoxygenase Inhibition-6.6 µM[2]
Umbelliferone 6-carboxylic acid ROS GenerationRAW 264.7705.1 µg/ml[3]
Anticancer Activity

The anticancer properties of coumarins are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit cell proliferation in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
Decursin 143BOsteosarcoma54.2 µM (24h)[4]
Decursin MG63Osteosarcoma54.3 µM (24h)[4]
Decursin NCI/ADR-RESOvarian Cancer23 µg/mL[5]
Umbelliferone MCF-7Breast Cancer15.56 µM[6]
Umbelliferone MDA-MB-231Breast Cancer10.31 µM[6]
Esculetin SMMC-7721Hepatocellular Carcinoma2.24 mM (72h)[7]
Esculetin G361Malignant Melanoma42.86 µg/mL (48h)[8]
Esculetin HT-29Colorectal Cancer55 µM (48h)[9]
Esculetin HCT116Colorectal Cancer100 µM (24h)[9]

Signaling Pathways and Experimental Workflows

The biological activities of coumarins are mediated by their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows relevant to the analysis of these compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription COX2 COX-2 NFkB->COX2 induces transcription NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Qianhucoumarin_E This compound (and other coumarins) Qianhucoumarin_E->NFkB inhibits

Caption: Anti-inflammatory signaling pathway of coumarins.

anticancer_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Compound_Treatment Treat with Coumarins (e.g., this compound) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis Flow_Cytometry->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for anticancer activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of coumarins on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Coumarin (B35378) compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the coumarin compounds and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[10][11][12]

Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of coumarins on NO production in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Coumarin compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of coumarins for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production.

COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of coumarins against the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie)[13][14][15]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Coumarin compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, enzyme, substrate, and probe according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the coumarin compound at various concentrations. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each coumarin concentration and determine the IC50 value.[16]

Conclusion

This compound, as a constituent of Peucedanum praeruptorum, holds potential for various pharmacological applications, particularly in the realm of anti-inflammatory therapies. While direct quantitative data on its bioactivity is currently sparse, a comparative analysis with structurally related and other well-characterized coumarins like Praeruptorin A, Decursin, Umbelliferone, and Esculetin provides valuable insights. The data presented in this guide highlights the potent anti-inflammatory and anticancer activities of several coumarins, often with IC50 values in the low micromolar range. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate this compound and other coumarin derivatives. Future studies should focus on generating robust quantitative data for this compound to fully elucidate its therapeutic potential and establish a more direct comparative profile.

References

Lack of Specific Research on Qianhucoumarin E Analogs Hinders Detailed Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for structure-activity relationship (SAR) studies of Qianhucoumarin E analogs, publicly available research data detailing the synthesis, biological evaluation, and mechanistic pathways of these specific compounds is currently unavailable. This absence of specific data prevents the creation of a detailed comparison guide as initially requested.

While the broader class of coumarins has been extensively studied for a variety of biological activities, including anticancer, anti-inflammatory, and antiviral effects, this general information cannot be directly extrapolated to this compound and its derivatives. The core requirements of presenting quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound analogs cannot be met without dedicated research on these particular compounds.

General Structure-Activity Relationships of Coumarin (B35378) Derivatives

Although specific data for this compound analogs is lacking, a general overview of the structure-activity relationships for the broader coumarin scaffold can be provided based on available literature. These general principles may offer some insight into the potential for developing biologically active this compound derivatives.

Anticancer Activity

The anticancer activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring.

Table 1: General Anticancer Activity of Substituted Coumarins

Substitution PositionSubstituent TypeGeneral Effect on Anticancer Activity
C3Alkyl chainsPotent activity, with longer chains sometimes showing increased cytotoxicity.
C4Hydrophobic electron-withdrawing groups (e.g., trifluoromethyl)Enhanced inhibitory capacity against certain cancer-related proteins.
C6, C7Hydroxyl groups (catechol moiety)Often crucial for activity; methylation of these groups can lead to decreased potency.
C7, C8Dihydroxy and diacetoxy moietiesCan contribute to cytotoxic effects.

Key SAR Observations for Anticancer Activity:

  • The presence of hydroxyl groups, particularly a catechol moiety (two adjacent hydroxyl groups), is often a key feature for potent anticancer activity.[1]

  • Substitution at the C4 position with hydrophobic and electron-withdrawing groups can enhance the inhibitory activity against specific molecular targets in cancer cells.[1]

  • The introduction of long alkyl chains at the C3 position has been shown to be effective in some series of 4-methylcoumarins.

Anti-inflammatory Activity

Coumarins exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways.

Table 2: General Anti-inflammatory Activity of Coumarin Derivatives

Compound TypeTarget/MechanismEffect
HydroxycoumarinsCOX-2 InhibitionReduction of prostaglandin (B15479496) synthesis.
Various DerivativesNF-κB Pathway InhibitionDownregulation of pro-inflammatory cytokine production.
PrenyloxycoumarinsModulation of Inflammatory MediatorsBroad anti-inflammatory effects.

Key SAR Observations for Anti-inflammatory Activity:

  • The anti-inflammatory potential of coumarins is a well-documented area of research.[1]

  • Many coumarin derivatives have been found to inhibit key inflammatory pathways, suggesting a broad applicability for this scaffold in developing new anti-inflammatory agents.[1]

General Experimental Protocols for Evaluating Coumarin Analogs

While specific protocols for this compound are not available, the following are common methods used to assess the biological activity of coumarin derivatives.

Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cells are incubated with the test compounds for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by spectrophotometry.

Enzyme Inhibition Assays:

  • Kinase Inhibition Assays: To determine the inhibitory effect on specific kinases (e.g., VEGFR-2), a variety of assay formats can be used, including fluorescence polarization, FRET, or luminescence-based assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Anti-inflammatory Assays:

  • COX Inhibition Assay: The ability of compounds to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) can be measured using commercially available kits. These assays typically quantify the production of prostaglandins (B1171923) from arachidonic acid.

  • Measurement of Pro-inflammatory Cytokines: Cell-based assays using macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS) are common. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are then measured by ELISA.

Visualizing General Cellular Pathways

The following diagrams illustrate common signaling pathways that are often modulated by biologically active coumarin compounds.

general_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of Coumarins Coumarin Analogs Coumarins->NFkB inhibit general_cancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor binds Signaling Downstream Signaling Receptor->Signaling activates Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation promotes Coumarins Coumarin Analogs Coumarins->Receptor inhibit

References

A Comparative Guide to the Photophysical Properties of Coumarin Isomers: A Case Study of 5-Methoxyseselin and 6-Methoxyseselin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific photophysical data for Qianhucoumarin E isomers, this guide presents a comparative analysis of two well-characterized natural coumarin (B35378) isomers, 5-methoxyseselin (B8255409) (5-MOS) and 6-methoxyseselin (6-MOS). These compounds serve as an illustrative example of how subtle structural differences in coumarin isomers can lead to significant variations in their photophysical behaviors. The methodologies and data presentation formats provided herein are intended to serve as a template for researchers in the field.

This guide provides a detailed comparison of the photophysical properties of the coumarin isomers 5-methoxyseselin (5-MOS) and 6-methoxyseselin (6-MOS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how minor positional isomerism can dramatically influence the fluorescence characteristics of these compounds. The supporting experimental data and protocols are included to facilitate the replication and extension of these findings.

Data Presentation: Photophysical Properties of 5-MOS and 6-MOS

The photophysical properties of 5-MOS and 6-MOS were investigated in both dimethyl sulfoxide (B87167) (DMSO) solution and the solid state. The key parameters, including emission maxima (λem), fluorescence quantum yield (ΦF), and average fluorescence lifetime (τ), are summarized in the table below.

CompoundStateEmission Maxima (λem)Fluorescence Quantum Yield (ΦF)Average Fluorescence Lifetime (τ)
5-Methoxyseselin (5-MOS) DMSO Solution473 nm11.8%3.09 ns
Solid State~475 nm18.5%5.53 ns
6-Methoxyseselin (6-MOS) DMSO Solution428 nm2.1%0.62 ns
Solid State~500 nm6.5%3.13 ns

The data reveals that while both isomers are fluorescent, 5-MOS exhibits a significantly higher fluorescence quantum yield in both solution and the solid state compared to 6-MOS.[1][2] Interestingly, both compounds show enhanced emission in the solid state, a characteristic of aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE).[1][2] However, the isomers display contrasting behaviors in aqueous mixtures, with 5-MOS showing decreased emission upon aggregation with water, while 6-MOS exhibits typical AIE characteristics.[1] This difference is attributed to the distinct intermolecular interactions and molecular conformations adopted by the isomers in the aggregated state.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the coumarin isomers in solution and the solid state.

Methodology:

  • Sample Preparation (Solution): Stock solutions of the coumarin isomers are prepared in a spectroscopic grade solvent (e.g., DMSO) at a concentration of 1 mM. Working solutions are then prepared by diluting the stock solution to the desired concentration (e.g., 10 µM).

  • Sample Preparation (Solid State): The solid powder of the coumarin isomers is used directly for measurements.

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra. A spectrofluorometer is used to record the fluorescence emission and excitation spectra.

  • Data Acquisition (Solution): The absorption spectra are recorded over a relevant wavelength range (e.g., 250-500 nm). The fluorescence emission spectra are recorded by exciting the sample at its absorption maximum.

  • Data Acquisition (Solid State): The solid sample is placed in a solid-state sample holder, and the fluorescence emission spectrum is recorded.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process of the coumarin isomers.

Methodology:

  • Relative Quantum Yield Measurement: The fluorescence quantum yields are determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).[3]

  • Procedure:

    • A series of solutions of the standard and the sample with varying concentrations are prepared.

    • The absorbance of each solution at the excitation wavelength is measured and kept below 0.1 to avoid inner filter effects.

    • The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and the standard.[4]

Mandatory Visualization

The following diagram illustrates the Nrf2 signaling pathway, which is a key cellular defense mechanism against oxidative stress and is known to be modulated by some coumarin derivatives.[5]

Nrf2_Signaling_Pathway cluster_nucleus Cellular Response ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Coumarins Coumarin Derivatives Coumarins->Keap1_Nrf2 may promote dissociation Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Nrf2 signaling pathway for cellular antioxidant response, potentially modulated by coumarin derivatives.

References

Navigating the Anti-Proliferative Landscape of Coumarins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents is a continuous endeavor. Coumarins, a class of natural compounds, have garnered significant attention for their potential anti-proliferative properties. This guide provides a comparative overview of the anti-proliferative effects of coumarin (B35378) derivatives, with a focus on validating these effects through experimental data and elucidating the underlying molecular mechanisms.

Note on Qianhucoumarin E: Extensive literature searches did not yield specific studies detailing the anti-proliferative effects, quantitative data such as IC50 values, or the specific signaling pathways modulated by this compound. Therefore, this guide will focus on well-researched coumarin derivatives to provide a representative comparison of the anti-cancer activities within this compound class.

Comparative Anti-Proliferative Efficacy of Coumarin Derivatives

The anti-proliferative activity of coumarins has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparing the potency of different compounds. The table below summarizes the IC50 values for several coumarin derivatives against various cancer cell lines, showcasing the diversity in their efficacy.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Coumarin HeLa (Cervical Cancer)54.2--
Benjaminin SNU-1 (Stomach Cancer)70.42Cisplatin9.64
K562 (Leukemia)150.72Cisplatin4.08
Hep-G2 (Liver Cancer)109.65Cisplatin8.67
NCI-H23 (Lung Cancer)160.42Cisplatin5.32
Notopol & Notopterol HepG-2 (Liver Cancer)7.7-24.8 µg/mL5-FU~5 µg/mL
C6 (Glioma)7.7-24.8 µg/mL5-FU~5 µg/mL
MCF-7 (Breast Cancer)39.4-61.3 µg/mL5-FU17.3 µg/mL
Coumarin-triazole 5h T47D (Breast Cancer)Potent (exact value not specified)Doxorubicin-
Coumarin-triazole 12c PC3 (Prostate Cancer)0.34 ± 0.04--
MGC803 (Gastric Cancer)0.13 ± 0.01--
HepG2 (Liver Cancer)1.74 ± 0.54--

Key Signaling Pathways Modulated by Coumarins

Coumarins exert their anti-proliferative effects by modulating a variety of cellular signaling pathways that are crucial for cancer cell growth, survival, and proliferation. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Coumarins have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

apoptosis_pathway Coumarins Coumarins ROS ↑ Reactive Oxygen Species (ROS) Coumarins->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Coumarins->Bcl2 Bax ↑ Bax (Pro-apoptotic) Coumarins->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Coumarin-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

By interfering with the cell cycle, coumarins can halt the proliferation of cancer cells. They often cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from entering the DNA synthesis (S) phase or mitosis (M) phase.

cell_cycle_pathway Coumarins Coumarins Cyclin_D1_CDK4 ↓ Cyclin D1 / CDK4 Coumarins->Cyclin_D1_CDK4 G1_S_Transition G1/S Phase Transition Cyclin_D1_CDK4->G1_S_Transition DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis Cell_Proliferation Cell Proliferation Inhibited DNA_Synthesis->Cell_Proliferation

Mechanism of coumarin-induced G1/S cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anti-proliferative effects of coumarins.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of Coumarin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the coumarin derivative and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the coumarin derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a framework for understanding and validating the anti-proliferative effects of coumarin derivatives. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-cancer therapeutics. Further investigation into specific coumarins, as more data becomes available, will continue to illuminate their potential in oncology.

A Comparative Analysis of Qianhucoumarin E and its Glycoside Counterpart in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on Qianhucoumarin E, a natural furanocoumarin, and its glycoside form has been compiled to elucidate their distinct biological activities and therapeutic potential. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their anti-inflammatory, anticancer, and antioxidant properties, supported by available experimental data and mechanistic insights.

Chemical Structures at a Glance

This compound, also known as Praeruptorin E, is a furanocoumarin isolated from the roots of Peucedanum praeruptorum Dunn. The glycoside form refers to the molecule with a sugar moiety attached, which can significantly alter its pharmacokinetic and pharmacodynamic properties.

Comparative Biological Activities

While direct comparative studies between this compound and its specific glycoside are limited, analysis of existing research on this compound and the general effects of glycosylation on similar compounds allows for a synthesized comparison.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory and anti-asthmatic effects.[1] Research indicates that it exerts these effects by targeting the NF-κB/PXR/CYP3A4 signaling pathway.[1] Specifically, it has been shown to synergize with aminophylline (B1665990) to reduce inflammatory cell infiltration and inhibit the expression of Th2 cytokines such as IL-4, IL-5, and IL-13 in asthmatic models.[2] One study identified Praeruptorin E as a principal anti-inflammatory constituent in Peucedanum praeruptorum roots, capable of suppressing nitric oxide (NO) production in IL-1β-treated rat hepatocytes.[3][4] In a comparative analysis with other praeruptorins, Praeruptorin B exhibited the most potent inhibition of NO production with an IC50 value of 22.4 µM.[3]

The glycoside form of coumarins, in general, can exhibit altered anti-inflammatory activity. Glycosylation can enhance the bioavailability and solubility of a compound, potentially leading to improved therapeutic outcomes.[5] For instance, a synthesized glycoside of baicalein (B1667712) demonstrated enhanced anti-inflammatory activity by activating the Nrf2 pathway more effectively than its aglycone counterpart.[5] It is plausible that a glycosylated form of this compound could exhibit modified, and potentially enhanced, anti-inflammatory effects, although direct experimental evidence is needed.

Anticancer Activity

The impact of glycosylation on the anticancer activity of coumarins is an active area of research. Glycosylation can modulate the cytotoxicity of compounds. In some cases, glycosylated derivatives have shown selective antitumor activity with greater antiproliferative effects than their aglycones.[7] Cardiac glycosides, for example, are known for their anticancer properties, which are influenced by the attached sugar moieties.[8][9] Therefore, the glycoside of this compound could possess altered and potentially more selective anticancer properties.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[5][10] The antioxidant potential is typically influenced by the number and position of hydroxyl groups on the coumarin (B35378) scaffold.

While specific antioxidant data for This compound is not detailed in the available research, its structural relatives are known to possess such activity. For coumarin glycosides , studies have shown that glycosylation can enhance antioxidant capacity. For example, silybin (B1146174) glycosides were found to be more potent scavengers of DPPH and ABTS radicals and more effective in preventing lipid peroxidation compared to silybin alone.[11] Similarly, blueberry anthocyanin glycosides demonstrated improved antioxidant capacity in endothelial cells compared to their aglycone form, malvidin.[12]

Summary of Quantitative Data

CompoundBiological ActivityCell Line/ModelIC50 / EffectReference
Praeruptorin B Anti-inflammatory (NO Inhibition)Rat Hepatocytes22.4 µM[3]
Praeruptorin C Anticancer (Antiproliferative)A549 (NSCLC)33.5 µM[6]
Praeruptorin C Anticancer (Antiproliferative)H1299 (NSCLC)30.7 µM[6]
This compound Anti-inflammatory/Anti-asthmaOVA-induced asthma modelSynergizes with aminophylline to reduce Th2 cytokines[1][2]

Note: Data for this compound glycoside is not currently available in the reviewed literature.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay[3]

Primary rat hepatocytes are stimulated with interleukin 1β (IL-1β) to induce NO production. The test compound (e.g., this compound) is added to the cell culture at various concentrations. After a specified incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Cell Viability (MTT) Assay[6]

Cancer cell lines (e.g., A549, H1299) are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_inflammation Anti-inflammatory Assay cluster_cancer Anticancer Assay Hepatocytes Primary Rat Hepatocytes IL1b IL-1β Stimulation Hepatocytes->IL1b Compound_A This compound Treatment IL1b->Compound_A Griess Griess Assay for NO Compound_A->Griess IC50_A Calculate IC50 Griess->IC50_A CancerCells Cancer Cell Lines (e.g., A549) Compound_B This compound Treatment CancerCells->Compound_B MTT MTT Assay Compound_B->MTT Absorbance Measure Absorbance MTT->Absorbance IC50_B Calculate IC50 Absorbance->IC50_B

Caption: Experimental workflows for assessing anti-inflammatory and anticancer activities.

signaling_pathway QianhucoumarinE This compound NFkB NF-κB QianhucoumarinE->NFkB Inhibits PXR PXR NFkB->PXR Suppresses Inflammation Inflammation (e.g., Asthma) NFkB->Inflammation Promotes CYP3A4 CYP3A4 PXR->CYP3A4 Induces CYP3A4->Inflammation Modulates Drug Metabolism (e.g., Aminophylline)

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory and possibly an anticancer agent, with a defined mechanism of action involving the NF-κB/PXR/CYP3A4 pathway. The glycosylation of this compound represents a promising avenue for drug development, with the potential to enhance its therapeutic efficacy and pharmacokinetic profile. However, further direct comparative studies are imperative to fully characterize the biological activity profile of this compound's glycoside form and to validate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area of natural product-based drug discovery.

References

Assessing the Off-Target Effects of Coumarin-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target efficacy. This guide provides a comparative framework for assessing the off-target profiles of coumarin (B35378) derivatives, with a focus on two well-characterized examples: Scopoletin (B1681571) and Umbelliferone. Due to the limited publicly available data on Qianhucoumarin E, this guide will leverage the broader knowledge of the coumarin class to infer potential activities and provide a roadmap for its evaluation.

Coumarins are a class of naturally occurring benzopyrone compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Their therapeutic potential often stems from their ability to interact with multiple cellular targets. While this multi-targeting can be beneficial, it also necessitates a thorough investigation of off-target effects to ensure safety and specificity.

On-Target vs. Off-Target Effects: A Fundamental Dichotomy

In pharmacology, "on-target" effects refer to the desired biochemical or physiological consequences of a drug binding to its intended biological target.[3] Conversely, "off-target" effects are unintended interactions with other molecules in the body, which can lead to adverse effects or unexpected therapeutic benefits.[3] A comprehensive assessment of both is paramount in drug discovery and development.

The Coumarin Scaffold: A Promiscuous Binder?

The coumarin nucleus is a versatile scaffold that can be readily modified, leading to a wide array of derivatives with distinct biological activities.[4] Many coumarins exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][5] However, the same structural features that enable on-target binding can also lead to interactions with other proteins, including a range of kinases and other enzymes.[6][7]

Comparative Analysis: Scopoletin vs. Umbelliferone

To illustrate the assessment of off-target effects, we compare two well-studied coumarin derivatives: Scopoletin and Umbelliferone.

FeatureScopoletinUmbelliferone
Primary On-Target Pathway PI3K/Akt Signaling Pathway[8]Tyrosinase Inhibition, NF-κB Signaling[7][9]
Reported On-Target Effects Induction of apoptosis, cell cycle arrest at G2/M, inhibition of cell invasion in cancer cells.[8]Anti-melanogenic effects by decreasing tyrosinase mRNA levels, inhibition of fibroblast-like synoviocyte migration.[7][9]
Potential Off-Target Effects Inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), modulation of NF-κB signaling.[5][6][10]Broad anti-inflammatory and antioxidant effects, potential interaction with various kinases.[11][12]
Cytotoxicity (IC50) 7.5 to 25 µM in cervical cancer cell lines; ~90 µM in normal cells.[8]Low cytotoxicity reported in human skin and B16F10 melanoma cells.[9]

Table 1: Comparative profile of Scopoletin and Umbelliferone. This table summarizes the known on-target pathways, biological effects, potential off-target effects, and cytotoxicity data for Scopoletin and Umbelliferone, providing a basis for comparing their selectivity.

Experimental Protocols for Off-Target Assessment

A robust evaluation of off-target effects involves a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay is crucial for identifying unintended interactions with a broad panel of protein kinases.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test coumarin (e.g., this compound, Scopoletin, Umbelliferone) in DMSO. Further dilute in the kinase assay buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.[13]

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle control. Add 10 µL of a 2X kinase/substrate mixture containing the purified kinase and its specific peptide substrate. Pre-incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.

  • Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

This assay assesses the overall cytotoxicity of the compound on various cell lines, providing an indication of its therapeutic window and potential for broad-spectrum toxicity.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of cell culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test coumarin and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[14][15][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay helps to determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, providing insights into the mechanism of cell death.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment: Treat cells with the test coumarin at various concentrations for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17][18]

Visualizing a Potential On-Target Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

OnTarget_Pathway Coumarin Coumarin Derivative (e.g., Scopoletin) PI3K PI3K Coumarin->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for coumarin derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase Kinase Panel Screening (Off-Target Identification) Viability Cell Viability (MTT) (Cytotoxicity Profile) Apoptosis_assay Apoptosis Assay (Mechanism of Death) Viability->Apoptosis_assay Efficacy Animal Model (Efficacy & PK/PD) Apoptosis_assay->Efficacy Toxicity Toxicology Studies (Safety Profile) Efficacy->Toxicity Compound Test Compound (this compound) Compound->Kinase Compound->Viability

Caption: A generalized workflow for assessing the on- and off-target effects of a novel compound.

Conclusion and Future Directions

While specific data for this compound remains elusive, the established methodologies for evaluating other coumarins provide a clear and robust path forward. By employing a combination of in vitro kinase screening, cell-based cytotoxicity and apoptosis assays, researchers can build a comprehensive profile of this compound's on- and off-target effects. This comparative approach, using well-characterized compounds like Scopoletin and Umbelliferone as benchmarks, is essential for advancing our understanding of this promising class of molecules and for the development of safer and more effective therapeutics. Further investigation into the specific molecular targets of this compound is strongly encouraged to fully elucidate its therapeutic potential and potential liabilities.

References

Safety Operating Guide

Navigating the Safe Disposal of Qianhucoumarin E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE) and Handling

Before handling Qianhucoumarin E for disposal, ensure the following personal protective equipment is worn to minimize exposure:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety glasses or goggles at all times.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to further minimize the risk of inhalation.

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste.

    • Segregate solid waste (e.g., unused product, contaminated vials, and weighing paper) from liquid waste (e.g., solutions containing this compound).

  • Containerization:

    • Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealed container. Ensure the container is made of a material compatible with any solvents used. Do not fill containers to more than 90% capacity to allow for expansion.

    • Empty Containers: Containers that once held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label should also include:

      • The full chemical name: "this compound"

      • The approximate amount of waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure waste containers are kept closed at all times, except when adding waste.

    • Store incompatible waste streams separately to prevent accidental mixing.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

III. Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS department immediately.

  • For small spills, if you are trained and equipped to handle them:

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material (e.g., chemical spill pillows or vermiculite).

    • Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC19H18O6[1]
CAS Number156041-02-0[1]
Storage Temperature-20℃[1]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Mandatory Visualization

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Identify this compound Waste is_solid Solid Waste? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.